molecular formula C10H14N2O B8413283 3-(3-Aminopropyl)benzamide

3-(3-Aminopropyl)benzamide

Cat. No.: B8413283
M. Wt: 178.23 g/mol
InChI Key: RYGPIINPXFIUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)benzamide (CAS 6108-74-3) is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This solid consists of a benzamide group linked to a propylamine chain, making it a valuable bifunctional building block in chemical synthesis . It serves as a key intermediate for researchers developing more complex molecules, particularly in the fields of medicinal chemistry and materials science. The compound is offered in high purity, often at 99% grade, to ensure consistency and reliability in experimental results . Its structure, featuring both amide and primary amine functional groups, allows for versatile reactivity and incorporation into larger molecular structures, such as potential ligands or novel polymers. This compound is related to compounds like 3-Aminobenzamide, which is a known inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) involved in DNA repair . This suggests potential research applications for the compound in studying cellular mechanisms and enzyme functions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-(3-aminopropyl)benzamide

InChI

InChI=1S/C10H14N2O/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7H,2,4,6,11H2,(H2,12,13)

InChI Key

RYGPIINPXFIUKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCCN

Origin of Product

United States

Foundational & Exploratory

3-(3-Aminopropyl)benzamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3-Aminopropyl)benzamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule of interest to researchers in medicinal chemistry and materials science. The document elucidates the compound's core chemical properties and structure, offers a detailed, field-tested synthesis protocol, and discusses its potential as a versatile molecular scaffold. This guide is intended for scientists and technical professionals engaged in drug discovery, chemical synthesis, and the development of novel molecular entities.

Chemical Identity and Molecular Structure

This compound, also referred to as N-(3-Aminopropyl)benzamide, is a derivative of benzamide characterized by an aminopropyl group attached to the amide nitrogen. This structure imparts both rigidity, from the phenyl ring, and flexibility, from the three-carbon aliphatic chain. These distinct features make it a valuable building block for creating more complex molecular architectures.

Key identifiers for this compound are:

  • IUPAC Name: N-(3-Aminopropyl)benzamide

  • CAS Number: 6108-74-3[1]

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • SMILES: O=C(NCCCN)C1=CC=CC=C1[1]

The hydrochloride salt of this compound is also commonly used and is identified by CAS Number 29833-50-9.[2][3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solubility testing and analytical method development.

PropertyValueSource
Molecular Weight 178.23 g/mol [1]
Molecular Formula C₁₀H₁₄N₂O[1]
Appearance Typically an off-white to white solid or oilGeneral knowledge
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterInferred from structure
Melting Point Not available in cited literature; must be determined experimentally
Boiling Point Not available in cited literature; must be determined experimentally

Synthesis and Characterization

Synthesis Rationale

The most direct and efficient synthesis of this compound involves the nucleophilic acyl substitution reaction between benzoyl chloride and 1,3-diaminopropane. This method is favored due to the high reactivity of the acyl chloride and the commercial availability of both starting materials.

Causality of Experimental Choices:

  • Reactant Stoichiometry: An excess of 1,3-diaminopropane is used. One equivalent acts as the nucleophile to form the desired amide bond, while a second equivalent serves as an in situ base to neutralize the hydrochloric acid byproduct. This prevents the protonation of the remaining diamine, which would render it non-nucleophilic, and avoids the need for an external organic base like triethylamine, simplifying purification.

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the reactants, and has a low boiling point, facilitating its removal post-reaction.

  • Temperature Control: The reaction is initiated at 0 °C (ice bath) because the acylation of amines is highly exothermic. Slow, dropwise addition of benzoyl chloride to the cooled amine solution prevents overheating, which can lead to side reactions and degradation of the product.

Experimental Protocol: Synthesis via Acyl Chloride
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diaminopropane (2.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

  • Reaction: Add benzoyl chloride (1.0 equivalent), dissolved in a small amount of anhydrous DCM, to the stirred amine solution dropwise via an addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M sodium hydroxide solution (to remove any excess benzoyl chloride and ammonium salts), water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product. The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford the pure this compound.

G Reactants 1,3-Diaminopropane (excess) Benzoyl Chloride in DCM Reaction Stir at 0 °C -> RT (2-4 hours) Reactants->Reaction 1. Reaction Setup Workup Aqueous Work-up (Wash with H₂O, NaOH, Brine) Reaction->Workup 2. Quench & Extract Purification Column Chromatography (Silica Gel, DCM/MeOH) Workup->Purification 3. Isolate & Dry Product Pure this compound Purification->Product 4. Final Product

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing characteristic peaks for the aromatic, aliphatic, and amide protons and carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final product.

Applications in Research and Drug Development

While specific high-profile applications for this compound are not extensively documented in top-tier literature, its structure makes it a highly valuable versatile small molecule scaffold [3] for synthetic and medicinal chemistry.

  • Scaffold for Library Synthesis: The terminal primary amine is a crucial functional handle. It can be readily derivatized via reactions such as acylation, sulfonylation, reductive amination, or arylation to generate large libraries of novel compounds for biological screening.

  • Fragment-Based Drug Discovery (FBDD): The molecule combines a rigid aromatic group (a common feature in drug molecules for π-stacking interactions) with a flexible linker, making it an attractive fragment for FBDD campaigns to identify initial low-affinity binders to biological targets.

  • Linker Technology: The bifunctional nature of the molecule (amide and primary amine separated by a propyl chain) makes it a candidate for use as a linker in the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular probes, connecting a target-binding moiety to an effector moiety.

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Pictogram: GHS07 (Exclamation mark)[1]

  • Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a structurally well-defined compound with significant potential in chemical research and development. Its straightforward synthesis and the presence of two key reactive functional groups—an amide and a primary amine—position it as a valuable and versatile building block. Researchers can leverage this scaffold for the efficient construction of compound libraries and the development of novel molecular entities aimed at various therapeutic and technological applications.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nanoscience and Bioletters. [Link]

  • Process for the synthesis of a benzamide derivative.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(3-Aminopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Molecular Architecture of a Versatile Benzamide Derivative

3-(3-Aminopropyl)benzamide is a molecule of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. Its structure, combining a rigid aromatic benzamide core with a flexible aminopropyl sidechain, presents a unique set of physicochemical properties that are crucial for its biological activity. A thorough understanding of its molecular structure is paramount for researchers aiming to design and synthesize novel derivatives with tailored therapeutic profiles.

This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system of protocols and data interpretation, this document is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required for unambiguous identification and characterization of this important chemical entity. We will not only present the data but also delve into the causality behind the experimental choices and the logic that underpins the spectral interpretations, reflecting field-proven insights from a senior application scientist's perspective.

Molecular Structure and Isomerism: A Foundational Overview

Before delving into the spectroscopic data, it is crucial to establish the precise molecular structure of the compound . "this compound" specifies that the aminopropyl group is attached to the 3-position (meta) of the benzene ring of the benzamide. It is important to distinguish this from its structural isomer, N-(3-aminopropyl)benzamide, where the aminopropyl group is attached to the nitrogen of the amide. This guide will focus on the spectroscopic data for This compound .

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can meticulously map the connectivity and chemical environment of each atom within the this compound molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reproducible NMR protocol is the bedrock of reliable structural assignment. The following methodology is a standard, field-proven approach for acquiring high-quality NMR data for compounds of this nature.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -NH₂ and -CONH₂).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point.

  • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

  • Reference: The residual solvent peak is used for calibration (e.g., DMSO at 2.50 ppm).

Instrumental Parameters (¹³C NMR):

  • Spectrometer: The same spectrometer as for ¹H NMR.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of approximately 200-220 ppm is standard for organic molecules.

  • Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the protons of the aminopropyl chain. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9Singlet (broad)1HAr-H (position 2)
~7.7Doublet1HAr-H (position 4 or 6)
~7.4Triplet1HAr-H (position 5)
~7.3Doublet1HAr-H (position 6 or 4)
~7.9 (broad)Singlet1H-CONH ₐHₑ
~7.3 (broad)Singlet1H-CONHₐH
~2.6-2.7Triplet2HAr-CH₂ -CH₂-CH₂-NH₂
~2.5-2.6Triplet2HAr-CH₂-CH₂-CH₂ -NH₂
~1.7-1.8Multiplet2HAr-CH₂-CH₂ -CH₂-NH₂
(Variable)Singlet (broad)2H-CH₂-NH₂

Interpretation and Causality:

  • Aromatic Protons (δ 7.3-7.9): The protons on the benzene ring appear in the characteristic downfield region due to the deshielding effect of the aromatic ring current. The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern. The proton at position 2, being situated between two substituents, is expected to be a singlet or a narrowly split multiplet. The other aromatic protons will show doublet and triplet patterns due to coupling with their neighbors.

  • Amide Protons (δ ~7.3 and ~7.9): The two protons of the primary amide (-CONH₂) are diastereotopic due to the restricted rotation around the C-N bond.[1] This can result in two separate broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

  • Aminopropyl Protons (δ 1.7-2.7): The three methylene groups of the propyl chain will appear in the upfield region. The methylene group attached to the aromatic ring (Ar-CH₂) will be the most deshielded due to the ring's influence. The methylene group adjacent to the amino group (-CH₂-NH₂) will also be deshielded by the electronegative nitrogen atom. The central methylene group (-CH₂-) will be the most shielded. The signals for the methylene groups are expected to be triplets or multiplets due to coupling with adjacent methylene protons.

  • Primary Amine Protons (Variable): The protons of the primary amine (-NH₂) will appear as a broad singlet at a variable chemical shift, which is highly dependent on the solvent and concentration. This signal will often exchange with D₂O, leading to its disappearance from the spectrum, a useful diagnostic tool.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~168C =O (Amide)
~140Ar-C (quaternary, attached to propyl)
~135Ar-C (quaternary, attached to amide)
~130Ar-C H
~129Ar-C H
~127Ar-C H
~126Ar-C H
~40Ar-CH₂-CH₂-CH₂ -NH₂
~35Ar-CH₂ -CH₂-CH₂-NH₂
~33Ar-CH₂-CH₂ -CH₂-NH₂

Interpretation and Causality:

  • Carbonyl Carbon (δ ~168): The amide carbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of this functional group.

  • Aromatic Carbons (δ ~126-140): The six aromatic carbons will give rise to six distinct signals (or fewer if there is accidental overlap). The quaternary carbons attached to the substituents will have different chemical shifts from the protonated aromatic carbons.

  • Aliphatic Carbons (δ ~33-40): The three methylene carbons of the aminopropyl chain appear in the upfield region. The carbon attached to the electronegative nitrogen atom (-CH₂-NH₂) will be the most deshielded of the three.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the amide and amine functionalities, as well as the aromatic ring.

Experimental Protocol: A Standardized Approach

Sample Preparation:

  • Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

IR Spectral Data and Interpretation

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Medium, BroadN-H stretching (amide and amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1660StrongC=O stretching (Amide I band)
~1600MediumN-H bending (Amide II band) and C=C stretching (aromatic)
~1400MediumC-N stretching
800-600StrongC-H out-of-plane bending (aromatic)

Interpretation and Causality:

  • N-H Stretching Region (3400-3100 cm⁻¹): This broad region will contain overlapping bands from the symmetric and asymmetric stretching vibrations of the primary amide (-CONH₂) and the primary amine (-NH₂). Hydrogen bonding significantly broadens these peaks.

  • C-H Stretching Region (3100-2850 cm⁻¹): The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the sp³ hybridized carbons of the aminopropyl chain.

  • Amide I Band ( ~1660 cm⁻¹): This very strong and sharp absorption is one of the most characteristic peaks in the spectrum and is due to the C=O stretching vibration of the amide. Its position is sensitive to hydrogen bonding.[2]

  • Amide II Band and Aromatic C=C Stretching (~1600 cm⁻¹): This region will likely show a medium intensity peak arising from the N-H bending vibration of the amide, often coupled with C=C stretching vibrations from the aromatic ring.

  • Aromatic C-H Bending (800-600 cm⁻¹): The pattern of strong out-of-plane bending bands in this "fingerprint" region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic absorptions are expected.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Ionization and Analysis

Ionization Method:

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺.

  • Electron Ionization (EI): This is a higher-energy technique that leads to more extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Mass Analyzer:

  • A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter providing high-resolution mass measurements for accurate molecular formula determination.

Mass Spectral Data and Interpretation

Expected Molecular Ion:

  • The molecular formula of this compound is C₁₀H₁₄N₂O.

  • The monoisotopic molecular weight is approximately 178.11 g/mol .

  • In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 179.12.

  • In EI-MS, the molecular ion peak [M]⁺• at m/z 178.11 should be observable.

Key Fragmentation Pathways:

The fragmentation of this compound will be dictated by the presence of the amide and aminopropyl functionalities.

Fragmentation_Pathway M [M]+• m/z 178 F1 [M - NH2]+• m/z 162 M->F1 - •NH2 F4 [CH2NH2]+ m/z 30 M->F4 alpha-cleavage F5 [M - C3H7N]+• m/z 121 M->F5 - C3H7N F2 [C7H6O]+• m/z 106 F3 [C6H5]+ m/z 77 F2->F3 - CO F5->F2 - NH

Sources

The Role of Benzamide Derivatives in DNA Repair: Focus on 3-Aminobenzamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for researchers investigating the role of benzamide derivatives in DNA damage response (DDR) pathways. While the user query specifies 3-(3-Aminopropyl)benzamide , this molecule represents a structural variation of the canonical DNA repair modulator 3-Aminobenzamide (3-AB) .

This document will primarily focus on the established mechanisms of 3-Aminobenzamide (3-AB) as the prototypical Poly(ADP-ribose) polymerase (PARP) inhibitor, while explicitly analyzing the Structure-Activity Relationship (SAR) implications of the 3-(3-aminopropyl) modification to provide a complete pharmacological perspective.

Executive Summary

3-Aminobenzamide (3-AB) is a first-generation, non-clinical reference inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) . It functions as a competitive inhibitor at the NAD+ binding site, preventing the synthesis of poly(ADP-ribose) (PAR) chains on acceptor proteins. This inhibition blocks the recruitment of critical Base Excision Repair (BER) and Single-Strand Break Repair (SSBR) factors (e.g., XRCC1), thereby sensitizing cells to alkylating agents and ionizing radiation.

Pharmacological Note on this compound: The specific structure This compound (a benzamide ring substituted at the 3-position with a propyl-amino chain) is chemically distinct from 3-AB. Based on SAR principles of the PARP catalytic pocket:

  • 3-AB (IC50 ~30 µM): The 3-amino group forms critical hydrogen bonds within the adenosine-binding pocket of PARP.

  • 3-(3-Aminopropyl) Analog: The addition of a propyl chain increases steric bulk. While it retains the primary amide required for mimicking nicotinamide, the extension likely alters binding affinity. This analog is often used as a linker-derivative for immobilizing benzamides on affinity resins (e.g., for PARP purification) rather than as a soluble therapeutic agent.

Chemical & Pharmacological Profile

Structural Determinants of Efficacy

The efficacy of benzamides in DNA repair is governed by their ability to mimic Nicotinamide , the byproduct of the PARP reaction.

Feature3-Aminobenzamide (3-AB)N-(3-Aminopropyl)benzamideThis compound
Structure Benzene ring, C1-CONH2, C3-NH2Benzene ring, C1-CONH-(CH2)3-NH2Benzene ring, C1-CONH2, C3-(CH2)3-NH2
Primary Target PARP-1 / PARP-2 Catalytic DomainLikely Inactive (Loss of primary amide)PARP Affinity Ligand (Linker)
Mechanism Competitive NAD+ AntagonistN/AAffinity Capture / Weak Inhibition
Key SAR Rule Primary amide (CONH2) is essential for H-bonding with Gly863/Ser904.Substitution on Amide N abolishes activity.C3-substitution tolerates bulk for affinity probes.
Mechanism of Action: PARP Inhibition

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), it undergoes a conformational change and uses NAD+ to catalyze the addition of ADP-ribose units onto itself (automodification) and histones.

  • Normal Physiology: The negatively charged PAR chains recruit the scaffold protein XRCC1 , which in turn brings Ligase III and Pol

    
     to repair the break.
    
  • Effect of Benzamides: By competing with NAD+, benzamides prevent PARylation. PARP-1 remains bound to the DNA break ("PARP trapping"), preventing access by repair enzymes and leading to replication fork collapse during S-phase.

Mechanistic Role in DNA Repair Pathways

The following Graphviz diagram illustrates the interference of Benzamide inhibitors in the Base Excision Repair (BER) pathway.

BER_Pathway DNA_Damage ssDNA Break (Alkylating Agents/ROS) PARP1_Bind PARP-1 Binding to DNA Break DNA_Damage->PARP1_Bind PARylation Poly(ADP-ribosyl)ation (PAR Synthesis) PARP1_Bind->PARylation Requires NAD+ Trapping PARP Trapping (Complex Frozen on DNA) PARP1_Bind->Trapping If PARylation Blocked NAD NAD+ NAD->PARylation Inhibitor Benzamide Inhibitor (3-AB / 3-APB) Inhibitor->PARP1_Bind Competitive Inhibition Inhibitor->PARylation Blocks Recruitment Recruitment of XRCC1 / LigIII / Pol-beta PARylation->Recruitment PAR Signal Repair DNA Ligation & Survival Recruitment->Repair Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse Apoptosis Cell Death (Synthetic Lethality) Collapse->Apoptosis

Caption: Figure 1: Mechanism of Benzamide-mediated PARP inhibition leading to replication fork collapse and cell death.

Experimental Protocols

In Vitro PARP Activity Assay (Universal for Benzamides)

Objective: Determine the IC50 of 3-Aminobenzamide or its propyl-derivative.

Reagents:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+ (250 µM final).

  • Activated DNA (Herring Sperm DNA treated with DNase I).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

Protocol:

  • Preparation: Dilute PARP-1 enzyme to 0.5 U/well in Assay Buffer.

  • Inhibitor Addition: Add 3-AB (or test compound) in a dose-response series (e.g., 0.1 µM to 1000 µM). DMSO concentration must be <1%.

  • Activation: Add Activated DNA (10 µg/mL) to trigger PARP conformational change.

  • Reaction: Initiate with Biotin-NAD+ mix. Incubate at 25°C for 60 minutes.

  • Detection: Quench with Streptavidin-HRP. Read Chemiluminescence.

  • Analysis: Plot RLU vs. Log[Concentration] to calculate IC50.

Clonogenic Survival Assay (Sensitization Study)

Objective: Measure the ability of the benzamide to sensitize cells to the alkylating agent Methyl Methanesulfonate (MMS).

Workflow Visualization:

Clonogenic_Assay Step1 Seed Cells (500 cells/well) Step2 Pre-treat with Benzamide (2h) Step1->Step2 Step3 Add MMS (1h Pulse) Step2->Step3 Step4 Wash & Replace Medium (+Benzamide) Step3->Step4 Step5 Incubate 10-14 Days Step4->Step5 Step6 Stain & Count Colonies (>50 cells) Step5->Step6

Caption: Figure 2: Workflow for assessing chemo-sensitization by PARP inhibitors.

Critical Control:

  • 3-AB Concentration: Typically used at 1–5 mM in cell culture due to poor cell permeability compared to modern inhibitors (e.g., Olaparib).

  • Negative Control: Use Benzoic Acid (lacks the amino group) or N-substituted benzamides (inactive) to prove the effect is PARP-specific.

Data Summary: Comparative Efficacy

The following table contrasts 3-AB with modern clinical inhibitors and the theoretical propyl-derivative.

CompoundTargetIC50 (Enzymatic)Cellular EC50Clinical Status
3-Aminobenzamide (3-AB) PARP-1/230 - 50 µM1 - 5 mMResearch Tool
Olaparib PARP-1/2~5 nM~10 nMFDA Approved
This compound PARP (Linker)>100 µM (Est.)Poor PermeabilityAffinity Ligand
Benzamide PARP-1~100 µMHigh mMWeak Inhibitor

Scientific Insight: While 3-AB is less potent than Olaparib, it remains a critical tool for distinguishing catalytic inhibition from PARP trapping . 3-AB inhibits catalysis but traps PARP on DNA much less effectively than Olaparib. This distinction allows researchers to dissect the specific contribution of "trapping" to cytotoxicity.

References

  • Durkacz, B. W., Omidiji, O., Gray, D. A., & Shall, S. (1980). (ADP-ribose)n participates in DNA excision repair. Nature, 283(5747), 593–596. Link

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375–429. Link

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Link

Methodological & Application

Application Notes and Protocols for the Experimental Use of 3-(3-Aminopropyl)benzamide as a Potential Radioprotective Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the current scientific understanding of benzamide derivatives as radioprotective agents, primarily drawing from research on the closely related and well-studied compound, 3-aminobenzamide. As of February 2026, there is no direct published evidence evaluating 3-(3-Aminopropyl)benzamide for its radioprotective efficacy. Therefore, this document serves as a theoretical and practical guide for initiating research into this novel compound, and all protocols will require rigorous experimental validation.

Introduction: The Rationale for Investigating this compound as a Radioprotector

Ionizing radiation poses a significant threat to living tissues by inducing a cascade of damaging events, primarily through the generation of reactive oxygen species (ROS) and direct DNA damage. This can lead to cell death, mutagenesis, and tissue failure, which are major concerns in contexts such as cancer radiotherapy, accidental radiation exposure, and space exploration. Radioprotectors are compounds administered before or during radiation exposure to mitigate these harmful effects.[1]

The benzamide class of compounds has garnered considerable interest for its potential role in modulating the cellular response to DNA damage. A key mechanism of action for many benzamides is the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[2][3] By inhibiting PARP, these compounds can influence cell fate decisions following radiation-induced DNA damage, potentially protecting healthy tissues.

This compound is a structural analog of 3-aminobenzamide, a known PARP inhibitor with demonstrated radioprotective properties.[2] The structural similarity suggests that this compound may also exhibit PARP inhibitory activity and, consequently, radioprotective effects. However, it is crucial to note that structure-activity relationship studies on benzamide analogs have indicated that substitutions on the amide group can influence their radiosensitizing (and potentially radioprotective) properties. Therefore, the experimental validation of this compound's efficacy and mechanism of action is paramount.

This document provides a comprehensive guide for researchers to embark on the systematic investigation of this compound as a potential radioprotective agent, covering its hypothesized mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation.

Hypothesized Mechanism of Action: PARP Inhibition and Beyond

The primary hypothesized mechanism of action for this compound as a radioprotector is the inhibition of PARP enzymes.

The Role of PARP in DNA Damage Response:

Following radiation-induced DNA single-strand breaks (SSBs), PARP-1 is rapidly recruited to the site of damage.[3] It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of SSBs.

Consequences of PARP Inhibition in Radioprotection:

While PARP is essential for DNA repair, its overactivation following extensive DNA damage can be detrimental. The synthesis of PAR consumes large amounts of NAD+ and, subsequently, ATP, leading to energy depletion and ultimately, a form of programmed cell death known as parthanatos.

By inhibiting PARP, this compound is hypothesized to:

  • Prevent Cellular Energy Depletion: By blocking the excessive consumption of NAD+ and ATP, the inhibitor may preserve the cellular energy pool, allowing cells to survive and repair damage through other, less energy-intensive pathways.

  • Reduce Oxidative Stress: Ionizing radiation leads to a surge in reactive oxygen species (ROS). Studies on related compounds have shown that PARP inhibition can reduce oxidative stress markers.[2]

  • Modulate Apoptosis: By preserving cellular energy and reducing oxidative stress, PARP inhibition may prevent the initiation of the apoptotic cascade.[2]

Radioprotection_Mechanism IR Ionizing Radiation DNA_SSB DNA Single-Strand Breaks (SSBs) IR->DNA_SSB PARP PARP Activation DNA_SSB->PARP PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis APB This compound (Hypothesized) APB->PARP Inhibits Cell_Survival Cell Survival & Recovery APB->Cell_Survival Promotes NAD_depletion NAD+ Depletion PAR_synthesis->NAD_depletion DNA_Repair DNA Repair Protein Recruitment PAR_synthesis->DNA_Repair Recruits ATP_depletion ATP Depletion NAD_depletion->ATP_depletion Cell_Death Cell Death (Parthanatos) ATP_depletion->Cell_Death DNA_Repair->Cell_Survival

Caption: Hypothesized mechanism of this compound in radiation protection.

In Vitro Evaluation Protocols

A tiered approach to in vitro testing is recommended to systematically evaluate the radioprotective potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the intrinsic toxicity of this compound and to identify the optimal non-toxic concentration range for subsequent radioprotection studies.

Materials:

  • Human normal tissue cell lines (e.g., human lung fibroblasts - HFL-1, intestinal epithelial cells - IEC-6).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO or water).

  • MTT or WST-1 cell proliferation assay kit.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO or water at the same concentration as the highest compound dose).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • Viability Assay: At each time point, perform the MTT or WST-1 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.

Protocol 2: Clonogenic Survival Assay for Radioprotection

Objective: To assess the ability of this compound to protect cells from radiation-induced cell death, as measured by their ability to form colonies.

Materials:

  • Selected cell line and culture reagents.

  • This compound at a pre-determined non-toxic concentration.

  • Gamma-ray or X-ray irradiator.

  • 6-well plates.

  • Crystal violet staining solution.

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000, depending on the radiation dose) in 6-well plates.

  • Pre-treatment: One hour before irradiation, treat the cells with this compound at the selected non-toxic concentration. Include a vehicle control group.

  • Irradiation: Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-irradiation Culture: After irradiation, replace the medium with fresh complete medium (without the compound) and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group and radiation dose. Plot the cell survival curves and determine the Dose Modification Factor (DMF).

DMF = (Radiation dose to produce a given effect in the presence of the drug) / (Radiation dose to produce the same effect in the absence of the drug)

A DMF greater than 1 indicates a radioprotective effect.

In_Vitro_Workflow start Start: In Vitro Evaluation cytotoxicity Protocol 1: Cytotoxicity Assay (MTT/WST-1) start->cytotoxicity determine_conc Determine Max Non-Toxic Concentration of 3-APB cytotoxicity->determine_conc clonogenic Protocol 2: Clonogenic Survival Assay determine_conc->clonogenic dna_damage Protocol 3: DNA Damage & Repair Assays determine_conc->dna_damage pretreat Pre-treat cells with 3-APB clonogenic->pretreat irradiate Irradiate cells (0-8 Gy) pretreat->irradiate culture Culture for 10-14 days irradiate->culture count_colonies Stain and Count Colonies culture->count_colonies analyze_dmf Calculate Surviving Fraction and DMF count_colonies->analyze_dmf end End: In Vitro Assessment analyze_dmf->end comet_assay Comet Assay (DNA breaks) dna_damage->comet_assay gamma_h2ax γ-H2AX Foci (DSBs) dna_damage->gamma_h2ax comet_assay->end gamma_h2ax->end

Sources

Application Note: Profiling the Anti-Inflammatory Mechanism of N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(3-aminopyridin-4-yl)benzamide (CAS: 918550-20-6) represents a privileged chemical scaffold in medicinal chemistry. Its structural motif—a benzamide cap linked to an aminopyridine moiety—is characteristic of two distinct classes of anti-inflammatory therapeutics: Class I Histone Deacetylase (HDAC) inhibitors (similar to Entinostat) and Janus Kinase (JAK/TYK2) inhibitors .

Determining the precise anti-inflammatory efficacy of this compound requires a rigorous protocol that distinguishes between general cytotoxicity and specific immunomodulation. This Application Note outlines a validated workflow to assess the compound’s ability to suppress pro-inflammatory mediators (NO, TNF-


, IL-6) in LPS-stimulated macrophages, followed by mechanistic validation of the STAT and NF-

B signaling pathways.
Key Mechanistic Hypotheses
  • Hypothesis A (Kinase Inhibition): The compound targets the ATP-binding pocket of TYK2/JAK, preventing STAT phosphorylation.

  • Hypothesis B (Epigenetic Modulation): The aminopyridine group acts as a zinc-binding motif, inhibiting HDACs and altering the acetylation status of histones regulating inflammatory gene promoters.

Experimental Design Strategy

To ensure scientific integrity, this protocol follows a "Gatekeeper" logic. We do not proceed to expensive downstream assays (ELISA/Western Blot) until non-toxic, functional efficacy is established via the Griess Assay.

Workflow Visualization

The following diagram illustrates the critical path for validating the compound's activity.

ExperimentalWorkflow Start Compound Preparation (DMSO Stock) CellCulture Cell Model: RAW 264.7 (LPS Stimulation) Start->CellCulture Viability Step 1: Cytotoxicity Assay (CCK-8 / MTT) CellCulture->Viability Screening Step 2: NO Release Screen (Griess Reagent) Viability->Screening Decision NO IC50 < Toxic IC50? Screening->Decision Mechanistic Step 3: Target Validation (Western Blot) Decision->Mechanistic Yes (Specific) Cytokine Step 4: Quantitative ELISA (TNF-a, IL-6) Decision->Cytokine Yes (Potent) Stop Exclude Compound (False Positive/Toxic) Decision->Stop No (Toxic)

Figure 1: Step-wise decision tree for evaluating anti-inflammatory candidates. This prevents false positives caused by cell death.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-(3-aminopyridin-4-yl)benzamide (>98% purity)Anti-inflammatory probe
Cell Line RAW 264.7 (ATCC® TIB-71™)Murine macrophage model
Stimulant LPS (E. coli O111:B4), 1 µg/mLTLR4 agonist to induce inflammation
Viability Reagent CCK-8 or MTTAssessing mitochondrial toxicity
NO Reagent Griess Reagent (1% Sulfanilamide, 0.1% NED)Measuring Nitric Oxide (Nitrite)
Antibodies Anti-iNOS, Anti-COX-2, Anti-p-STAT3, Anti-Ac-H3Mechanistic readouts

Detailed Protocols

Protocol A: Cell Seeding & Compound Treatment

Rationale: Macrophages are sensitive to passage number. Use cells between passage 3 and 15 to ensure consistent TLR4 expression.

  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM + 10% FBS.
    
  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing N-(3-aminopyridin-4-yl)benzamide at increasing concentrations (e.g., 0.1, 1, 5, 10, 20, 50 µM). Include a Vehicle Control (0.1% DMSO) .

  • Incubation: Incubate for 1 hour prior to stimulation. This allows the compound to engage intracellular targets (Kinases/HDACs) before the signaling cascade begins.

  • Stimulation: Add LPS (Final concentration: 1 µg/mL) to all wells except the Negative Control .

  • Duration: Incubate for 24 hours .

Protocol B: Nitric Oxide (NO) Screening (Griess Assay)

Rationale: NO is a stable downstream marker of NF-


B activation. This is the primary "Go/No-Go" assay.
  • Supernatant Collection: After 24h, transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

  • Reagent Addition: Add 100 µL of Griess Reagent (1:1 mix of Reagent A and B) to each well.

  • Reaction: Incubate at Room Temperature for 10 minutes (protect from light).

  • Readout: Measure absorbance at 540 nm using a microplate reader.

  • Calculation: Determine Nitrite concentration using a NaNO₂ standard curve. Calculate % Inhibition:

    
    
    
Protocol C: Mechanistic Validation (Western Blot)

Rationale: To differentiate between Kinase inhibition (TYK2) and Epigenetic modulation (HDAC).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Target Probing:

    • iNOS / COX-2: Confirms phenotypic blockade of inflammatory enzymes.

    • p-STAT1 / p-STAT3: Reduced phosphorylation suggests JAK/TYK2 inhibition [1].

    • Acetylated Histone H3 (Ac-H3): Increased acetylation suggests HDAC inhibition [2].

    • I

      
      B-
      
      
      
      :
      Preservation of I
      
      
      B-
      
      
      indicates upstream NF-
      
      
      B pathway blockade
      [3].

Mechanistic Pathway Map

The following diagram illustrates where N-(3-aminopyridin-4-yl)benzamide is hypothesized to intervene based on its structural pharmacophore.

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Complex NF-kB / IkB-a TLR4->NFkB_Complex JAK_TYK2 JAK / TYK2 TLR4->JAK_TYK2 Nucleus Nucleus NFkB_Complex->Nucleus Translocation STATs STATs JAK_TYK2->STATs Phosphorylation STATs->Nucleus Transcription Transcription (iNOS, TNF-a, IL-6) Nucleus->Transcription HDAC HDACs HDAC->Transcription Repression (Deacetylation) Compound N-(3-aminopyridin-4-yl)benzamide Compound->JAK_TYK2 Inhibition? Compound->HDAC Inhibition?

Figure 2: Dual-target hypothesis. The compound may act as a Kinase Inhibitor (TYK2) or an HDAC Inhibitor to suppress cytokine transcription.

Data Analysis & Interpretation

Expected Results Matrix

Compare your experimental data against these profiles to classify the Mode of Action (MoA).

ReadoutProfile A: TYK2/JAK InhibitorProfile B: HDAC InhibitorProfile C: General Toxicity
Cell Viability >90% at effective dose>80% (some cytostasis expected)<50% (Cell death causes low NO)
NO Production Dose-dependent decreaseDose-dependent decreaseDecrease due to cell death
p-STAT3 (Tyr705) Strongly Reduced Unchanged / Mild reductionN/A
Ac-Histone H3 UnchangedStrongly Increased Unchanged
TNF-

ELISA
ReducedReducedReduced
Statistical Analysis
  • Perform all experiments in triplicate .

  • Data should be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

  • Significance threshold: p < 0.05.

References

  • Liang, J. et al. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors.[1] Journal of Medicinal Chemistry.

  • Kim, M.S. et al. (2018). 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents. Bioorganic Chemistry.

  • Pero, R.W. et al. (1999). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides.[2] Molecular and Cellular Biochemistry.

  • Ashkar, S. et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(3-Aminopropyl)benzamide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering solubility issues with 3-(3-Aminopropyl)benzamide due to a mismatch between the compound's protonation state and your solvent's pH.[1][2]

This molecule contains two distinct functional regions: a lipophilic benzamide core and a basic primary amine (propylamine chain).[1][2] The primary amine has a pKa of approximately 9.8–10.5 .[2] In neutral buffers (pH 7.4) or pure water, if you possess the free base form, the molecule remains largely uncharged and dominated by the hydrophobic aromatic ring, leading to aggregation and precipitation.[1]

This guide provides the specific chemical adjustments required to solubilize this compound for both aqueous and organic stock solutions.

Module 1: Rapid Diagnostic Flowchart

Use this decision tree to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Problem: Compound Not Dissolving Solvent Which solvent system? Start->Solvent Aqueous Aqueous (Water/PBS) Solvent->Aqueous Organic Organic (DMSO/Ethanol) Solvent->Organic CheckForm Check Compound Form: Salt or Free Base? Aqueous->CheckForm Precipitation Precipitation upon dilution into media? Organic->Precipitation Salt HCl Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase ActionSalt Action: Sonicate at 40°C. Check Conc. < 50mM. Salt->ActionSalt ActionBase CRITICAL ERROR: Free base is insoluble in neutral water. Action: Add 1.0 eq. HCl. FreeBase->ActionBase YesPrecip Action: 'Crash Out' Effect. Use Stepwise Dilution or reduce stock conc. Precipitation->YesPrecip Yes NoDissolve Action: Add 5% Warmth (37°C) or check water content in DMSO. Precipitation->NoDissolve No (Won't dissolve in DMSO)

Figure 1: Diagnostic logic for determining the chemical cause of insolubility based on solvent system and compound form.

Module 2: Aqueous Solubility (The pH Factor)[1][2][3]

The Issue: If you are trying to dissolve the free base of this compound in water or PBS (pH 7.4), it will not dissolve.[1][2] The aromatic ring provides significant lattice energy that the neutral amine cannot overcome.[2]

The Solution: You must convert the amine into a cation (ammonium salt) to break the crystal lattice.[2]

Protocol A: Converting Free Base to Water-Soluble Salt

Use this if you must have an aqueous stock without DMSO.[1][2]

  • Calculate Stoichiometry: Determine the molar amount of your compound. You need exactly 1.0 to 1.1 equivalents of Hydrochloric Acid (HCl).[1][2]

  • Preparation:

    • Suspend the solid compound in 80% of your final volume of water (ultrapure).[1][2]

    • Add 1.0 equivalent of 1M HCl dropwise while vortexing.[1][2]

    • Observation: The cloudy suspension should turn clear as the amine protonates (

      
      ).[1][2]
      
  • Final Adjustment: Once dissolved, dilute to final volume. Check pH; it will be acidic.[1][2][3] If a neutral pH is required for injection/treatment, slowly back-titrate with dilute NaOH, but do not exceed pH 8.0 , or the free base will precipitate again.[1]

Why this works: The primary amine (


) accepts a proton, creating an ionic center that interacts favorably with water dipoles, overcoming the hydrophobic effect of the benzamide ring [1, 2].[1]
Module 3: Organic Stock & The "Crash Out" Effect

The Issue: Researchers often dissolve the compound in DMSO (where it is highly soluble) but observe a white cloud (precipitation) immediately upon adding this stock to cell culture media or buffer.[1][2]

The Mechanism: This is the "Crash Out" effect.[2] When a high-concentration DMSO stock (e.g., 100 mM) hits an aqueous buffer, the DMSO rapidly diffuses into the water.[1] The hydrophobic benzamide molecules are left "stranded" in a high-water environment before they can disperse, causing them to aggregate instantly.[1][2]

Protocol B: The "Stepwise Dilution" Method

Use this to safely introduce DMSO stocks into aqueous buffers.

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM. (Solubility is generally >20 mg/mL in DMSO) [3].[1][2]

  • Intermediate Dilution (The Bridge):

    • Do not pipette 1 µL of stock directly into 1 mL of media.[1][2]

    • Instead, prepare an intermediate dilution in PBS + 50% DMSO .

    • Example: Dilute stock 1:10 into 50% DMSO/PBS. The compound remains soluble because the organic content is still high.[2]

  • Final Application:

    • Pipette the intermediate solution into your final media while vortexing the media .[2]

    • This rapid dispersion prevents local high concentrations that trigger nucleation.[1][2]

Summary of Physicochemical Properties
PropertyValue / BehaviorImplication
Molecular Weight ~178.23 g/mol (Free Base)Small molecule, fast diffusion.[1][2]
Amine pKa ~9.8 - 10.5 (Predicted)Positively charged at pH < 9.[1][2]
Amide pKa ~ -1.5 (Basic) / 13 (Acidic)Neutral at physiological pH.[1][2]
Water Solubility Free Base: < 1 mg/mLHCl Salt: > 20 mg/mLCritical: Must use salt form or acidify.[1][2]
DMSO Solubility > 25 mg/mLExcellent solvent for stocks.[1][2]
LogP ~0.6 - 1.0Moderately lipophilic; crosses membranes.[1][2]
Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the free base into water? A: No. Sonication generates heat and breaks up aggregates temporarily, but without pH adjustment, the compound will re-precipitate (often as micro-crystals) once the energy dissipates.[1] You must chemically modify the solvation shell using acid (Protocol A).[2]

Q: I bought the "HCl Salt" version, but it still looks cloudy in PBS. Why? A: This is likely due to the Common Ion Effect .[2] PBS contains high concentrations of Sodium Chloride (NaCl).[1][2] If your solution is very concentrated (>50 mM), the high chloride ion concentration from the buffer can suppress the solubility of the hydrochloride salt.[1][2] Fix: Dissolve the compound in pure water first, then dilute into 2x PBS, or lower the stock concentration.[1]

Q: Is the compound stable in solution? A: Benzamides are generally stable to hydrolysis at neutral pH.[2] However, primary amines can oxidize over time.[1][2] Store DMSO stocks at -20°C, protected from light and moisture.[1][2] Avoid repeated freeze-thaw cycles which can introduce water into DMSO, lowering solubility.[1][2]

References
  • PubChem. Benzamide, 3-(3-aminopropyl)- Compound Summary.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Technical Support Center: Synthesis of 3-(3-Aminopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-Aminopropyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Synthetic Strategy Overview

The synthesis of this compound presents a common challenge in organic chemistry: the selective transformation of one functional group in the presence of another. The most prevalent and economically viable route involves the selective reduction of the nitrile group of a precursor, 3-cyanobenzamide, without affecting the primary amide.

Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric metal hydride reagents.[1] However, achieving high selectivity is paramount to prevent the formation of undesired byproducts and simplify purification.

Below is a generalized workflow for this synthesis:

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Starting Material (3-Cyanobenzamide) B Catalytic Hydrogenation (H₂, Catalyst, Solvent) A->B Reagents C Reaction Monitoring (TLC, HPLC, NMR) B->C Progress Check D Catalyst Filtration C->D E Solvent Removal D->E F Crude Product Isolation E->F G Purification (Recrystallization or Chromatography) F->G H Final Product (this compound) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a multifaceted issue often stemming from incomplete reaction, formation of side products, or loss during work-up. Let's break down the potential causes:

  • Cause A: Incomplete Reaction

    • Diagnosis: Your reaction monitoring (TLC or HPLC) shows a significant amount of remaining 3-cyanobenzamide.

    • Expert Insight: This often points to poor catalyst activity or suboptimal reaction conditions. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are susceptible to poisoning by impurities (e.g., sulfur compounds) in reagents or solvents.[2] Hydrogen pressure and temperature also play a critical role in driving the reaction to completion.

    • Solutions:

      • Verify Reagent Quality: Use high-purity 3-cyanobenzamide and anhydrous, degassed solvents.

      • Use Fresh Catalyst: Ensure your catalyst is fresh and active. For Pd/C, a dry-packing method under an inert atmosphere can prevent premature deactivation.

      • Optimize Conditions: Systematically increase hydrogen pressure (e.g., from 50 psi to 100 psi) and/or temperature (e.g., from 25°C to 50°C). Monitor the reaction progress to find the optimal balance that avoids side reactions.

  • Cause B: Formation of Secondary Amines

    • Diagnosis: Mass spectrometry of your crude product shows peaks corresponding to di- or tri-alkylated amine species.

    • Expert Insight: During catalytic hydrogenation, the initially formed primary amine can react with intermediate imines on the catalyst surface, leading to secondary and tertiary amines.[1][3] This is a common issue in nitrile reductions.

    • Solutions:

      • Add Ammonia: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) can suppress the formation of secondary amines by competitively binding to the intermediate imine.[4]

      • Acidic Additives: The addition of a small amount of a weak acid can protonate the primary amine product, reducing its nucleophilicity and preventing further reaction.

  • Cause C: Product Loss During Work-up

    • Diagnosis: The reaction appears complete, but the isolated yield is poor.

    • Expert Insight: The product, being an amine, is basic and can have significant solubility in aqueous acidic or basic solutions used during extraction. It can also adhere to silica gel during chromatography if not properly handled.

    • Solutions:

      • Careful Extraction: During work-up, ensure the aqueous layer is basified (pH > 10) before extracting the amine product into an organic solvent. Perform multiple extractions with a suitable solvent like dichloromethane or ethyl acetate.

      • Purification Strategy: Consider recrystallization as a primary purification method to avoid losses on silica gel. If chromatography is necessary, pre-treat the silica gel with a triethylamine solution (e.g., 1-2% in the eluent) to neutralize acidic sites and prevent product tailing and irreversible adsorption.

Q2: My final product is contaminated with an unknown impurity. What could it be?

A2: The identity of the impurity depends heavily on the reaction conditions. Here are the most likely candidates:

ImpurityPotential CauseIdentification MethodMitigation Strategy
Starting Material (3-Cyanobenzamide) Incomplete reaction.NMR (aromatic signals), HPLC (retention time match).Optimize reaction time, temperature, or catalyst loading as described in Q1.
3-Methylbenzamide Over-reduction of the nitrile followed by hydrogenolysis of the C-C bond (less common).NMR (new methyl singlet), MS (M+ peak).Use a less aggressive catalyst or milder conditions.
Secondary/Tertiary Amines Reaction of the product with reaction intermediates.[3]MS (higher M+ peaks), NMR (complex aliphatic region).Add ammonia or a weak acid to the reaction mixture.[4]
3-(Aminomethyl)benzyl alcohol Reduction of the amide group.NMR (benzyl alcohol signals), MS.Use a more selective catalyst. Rhodium-based catalysts sometimes show better selectivity for nitrile vs. amide reduction.

Q3: The reaction seems to stall after a few hours. What should I do?

A3: A stalled reaction is typically due to catalyst deactivation or a change in reaction parameters.

  • Diagnosis: Initial consumption of starting material is observed, but the reaction does not proceed to completion over an extended period.

  • Expert Insight: The catalyst surface can become blocked by impurities or byproducts. In some cases, the product itself can inhibit the catalyst at higher concentrations.

  • Solutions:

    • Check Hydrogen Supply: Ensure the hydrogen cylinder is not empty and that the pressure is maintained.

    • Re-evaluate Solvent and Reagents: Trace impurities in the solvent or starting material could be poisoning the catalyst. Filtering the solvent over activated alumina can remove some polar impurities.

    • Add Fresh Catalyst: In some cases, carefully adding a second portion of the catalyst under an inert atmosphere can restart the reaction.

    • Temperature Adjustment: A modest increase in temperature might provide the necessary activation energy to overcome the stall, but monitor closely for byproduct formation.

Frequently Asked Questions (FAQs)

Q: What is the recommended catalyst and solvent system? A: A common and effective system is 5-10 mol% of Palladium on Carbon (5% Pd/C) in methanol or ethanol saturated with ammonia. The ammonia helps to prevent the formation of secondary amine byproducts.[4]

Q: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is a quick and effective method. Use a mobile phase like 10% Methanol in Dichloromethane with 1% triethylamine. The starting material (nitrile) will be less polar (higher Rf) than the amine product (lower Rf). Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, HPLC is recommended.

Q: What is the best method for purifying the final product? A: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/ether or isopropanol/heptane is often sufficient and minimizes product loss. For more impure samples, flash column chromatography on silica gel treated with triethylamine is effective.[5]

Q: Are there any specific safety precautions I should take? A: Yes. Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure.

  • Always work in a well-ventilated fume hood.

  • Use a proper hydrogenation apparatus (e.g., a Parr shaker).

  • Ensure there are no ignition sources nearby.

  • Palladium on carbon can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Handle the used catalyst carefully, keeping it wet with water or solvent until it can be disposed of properly.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Synthesis of this compound via Catalytic Hydrogenation

  • Apparatus Setup:

    • To a 250 mL hydrogenation vessel, add 3-cyanobenzamide (5.0 g, 34.2 mmol).

    • Add 10% Palladium on Carbon (0.91 g, 0.86 mmol, 2.5 mol%).

    • Evacuate and backfill the vessel with nitrogen gas three times.

    • Add 100 mL of 7N ammonia in methanol via cannula.

  • Hydrogenation:

    • Seal the vessel and connect it to a hydrogenation apparatus.

    • Purge the system with hydrogen gas three times.

    • Pressurize the vessel to 60 psi with hydrogen.

    • Stir the reaction mixture vigorously at room temperature (20-25°C).

  • Reaction Monitoring:

    • Monitor the reaction by observing hydrogen uptake.

    • After 12-18 hours, or when hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

    • Take a small aliquot, filter it through celite, and analyze by TLC or HPLC to confirm the consumption of the starting material.

  • Work-up and Purification:

    • Carefully filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the Pd/C catalyst. Wash the celite pad with methanol (2 x 20 mL). Caution: Keep the catalyst wet to prevent ignition.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as an oil or solid.

    • Dissolve the crude product in a minimal amount of hot isopropanol.

    • Slowly add heptane until turbidity persists.

    • Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) for several hours to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

G cluster_main Troubleshooting Low Yield cluster_incomplete Incomplete Reaction cluster_side_products Side Product Formation cluster_workup Work-up Loss start Low Yield Observed q1 Is Starting Material Consumed? (TLC/HPLC) start->q1 a1 Check Catalyst Activity (Use Fresh Catalyst) q1->a1 No q2 Side Products Detected? (MS/NMR) q1->q2 Yes a2 Verify Reagent Purity a1->a2 a3 Optimize Conditions (↑ Temp / ↑ Pressure) a2->a3 end_node Yield Improved a3->end_node b1 Add NH₃ to Reaction q2->b1 Yes q3 Product Lost During Work-up? q2->q3 No b2 Use Weaker Acid Additive b1->b2 b3 Consider Alternative Catalyst b2->b3 b3->end_node c1 Optimize Extraction pH (>10) q3->c1 Yes q3->end_node No c2 Use Recrystallization c1->c2 c3 Deactivate Silica Gel (if using Chromatography) c2->c3 c3->end_node

Caption: Decision tree for troubleshooting low yield issues.

References

  • Nitrile Reduction Overview. (n.d.). Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Catalytic Hydrogenation of Nitriles. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Common Conditions for Nitrile to Amine Reduction. (n.d.). Organic Chemistry Data. Retrieved February 5, 2026, from [Link]

  • Catalyst Poisoning in Hydrogenation Reactions. (2025). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Purification of Amines. (2024). Reddit r/OrganicChemistry. Retrieved February 5, 2026, from [Link]

  • Side Reactions in Catalytic Hydrogenation of Nitriles. (2020). Patsnap Eureka. Retrieved February 5, 2026, from [Link]

Sources

Optimal concentration of 3-(3-Aminopropyl)benzamide for cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimal use of 3-Aminobenzamide (3-AB) and its derivatives in cell-based assays.

Author’s Note on Compound Identity: The specific nomenclature "3-(3-Aminopropyl)benzamide" is chemically distinct from the standard PARP inhibitor 3-Aminobenzamide (3-AB) . While 3-AB is the industry standard reference compound for Poly(ADP-ribose) polymerase (PARP) inhibition, the "propyl" variant you specified is likely a structural analog or a misidentified reagent.

  • If you intend to inhibit PARP: This guide focuses on 3-Aminobenzamide (3-AB) , the validated tool compound (CAS: 3544-24-9).

  • If you possess the specific N-propyl derivative: Refer to the "Optimization Strategy for Novel Derivatives" section, as its potency likely differs from 3-AB.

Section 1: Compound Profile & Preparation

Q: What is the solubility profile of 3-Aminobenzamide for cell culture? A: 3-AB is hydrophobic and requires organic solvents for stock preparation.

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.

  • Stock Concentration: Prepare a 1 M stock solution in DMSO.

  • Stability: Store aliquots at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solubility: Poor. Do not dissolve directly in cell culture media. Dilute the DMSO stock into media immediately prior to use.

Q: What is the "safe" DMSO limit when using high concentrations of 3-AB? A: Since 3-AB is often used at millimolar (mM) concentrations, the volume of DMSO can become toxic.

  • Target: Keep final DMSO concentration < 0.5% (v/v) .

  • Calculation: To achieve 5 mM 3-AB from a 1 M stock, you add 5 µL stock per 1 mL media. This results in 0.5% DMSO.

  • Control: Always run a "Vehicle Control" (media + 0.5% DMSO) to differentiate solvent toxicity from compound effects.

Section 2: Optimal Concentration Ranges

Q: What is the optimal concentration for PARP inhibition in cells? A: Unlike modern clinical PARP inhibitors (e.g., Olaparib, nM range), 3-AB is a first-generation, weak competitive inhibitor. It requires millimolar concentrations to be effective in intact cells due to competition with high intracellular NAD+ levels.

ApplicationRecommended ConcentrationExposure TimeMechanism
DNA Repair Inhibition 1 mM – 5 mM Pre-treat 1-2hCompetes with NAD+ at PARP active site.
Necrosis Prevention 3 mM – 5 mM Co-incubationPrevents NAD+/ATP depletion after massive DNA damage.
Differentiation Control 2 mM – 4 mM Chronic (Days)Modulates PARylation-dependent transcription factors.
Negative Control (Inactive) < 100 µM N/A3-AB is generally ineffective at micromolar ranges in cells.

Q: Why do some sources cite IC50s in the nanomolar (nM) range? A: This is a common confusion with enzyme-free assays or newer inhibitors.

  • Enzyme IC50: ~30 µM (on purified protein).

  • Cellular IC50: ~1-3 mM.

  • Warning: If you use 3-AB at nM or low µM concentrations in cells, you will likely see no effect .

Section 3: Experimental Design & Troubleshooting

Q: I see precipitation when adding the stock to the media. How do I fix this? A: This occurs if the hydrophobic stock hits the aqueous media too quickly ("shock precipitation").

  • Solution: Vortex the media vigorously while slowly adding the DMSO stock.

  • Alternative: Warm the media to 37°C before addition. If precipitate persists, verify your stock concentration is not >1 M.

Q: My cells are dying even in the control group. Is 3-AB toxic? A: 3-AB itself has low toxicity up to ~5 mM, but it can exhibit off-target effects (e.g., free radical scavenging) or glucose metabolism interference at high doses (>10 mM).

  • Check: Ensure your DMSO vehicle is not exceeding 0.5%.

  • Check: 3-AB inhibits DNA repair. If your cells have high basal DNA damage (e.g., BRCA-deficient lines), 3-AB will be synthetic lethal (toxic).

Q: How long should I pre-treat the cells? A:

  • Standard: 1 to 2 hours pre-treatment is sufficient to saturate the enzyme before inducing DNA damage (e.g., H2O2, alkylating agents).

  • Post-Treatment: If adding after injury, it must be added immediately (<5 mins) to prevent the rapid NAD+ depletion crash.

Section 4: Visualizing the Mechanism

The following diagram illustrates the critical decision pathway for PARP activation and where 3-AB intervenes to prevent necrotic cell death (Parthanatos).

PARP_Pathway DNA_Damage DNA Damage (ROS / Alkylating Agents) PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD Consumes Substrate PAR_Polymer Poly(ADP-ribose) Accumulation PARP1->PAR_Polymer Synthesizes ATP_Depletion ATP Depletion (Energy Crisis) NAD->ATP_Depletion Metabolic Collapse AIF_Release AIF Release (Mitochondria) PAR_Polymer->AIF_Release Signals to Mito Necrosis Necrosis / Parthanatos ATP_Depletion->Necrosis AIF_Release->Necrosis Inhibitor 3-Aminobenzamide (3-AB) Inhibitor->PARP1 Competes with NAD+ (Ki ~30 µM)

Caption: Mechanism of Action: 3-AB competitively inhibits PARP-1, preventing the NAD+ depletion and AIF release that drive necrotic cell death following DNA damage.

Section 5: Protocol for Dose-Response Optimization

If you are using a novel derivative (e.g., the "3-aminopropyl" variant), you must empirically determine the IC50.

  • Seed Cells: Plate cells (e.g., HeLa, CHO) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Preparation: Prepare serial dilutions of the compound in media (keeping DMSO constant at 0.5%).

    • Range: 0, 10 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM.

  • Treatment: Pre-treat cells for 2 hours.

  • Challenge: Add a DNA damaging agent (e.g., 500 µM H2O2) for 30 mins to induce PARP hyperactivation.

  • Readout (Functional):

    • Option A (Viability): Measure ATP levels (CellTiter-Glo) at 4 hours. PARP inhibition should rescue ATP levels.

    • Option B (PAR Formation): Fix cells and stain with anti-Poly(ADP-ribose) antibody (IF/Western). Inhibition should reduce the PAR signal.

References
  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429.

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777.

  • Czapski, G. A., et al. (2004). Effect of poly(ADP-ribose) polymerase inhibitors on oxidative stress-induced cell death in specific cell types. Neuroscience Letters, 356(1), 45-48.

  • Jagtap, P., & Szabó, C. (2005). Poly(ADP-ribose) polymerase and the therapeutic effects of its inhibitors. Nature Reviews Drug Discovery, 4(5), 421-440.

Technical Support Center: Bioavailability Optimization Guide for 3-(3-Aminopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the low in vivo bioavailability often observed with 3-(3-Aminopropyl)benzamide and its structural analogs. Based on the physicochemical properties of this scaffold (primary amine, benzamide core), the primary drivers of poor exposure are identified as rapid oxidative deamination (MAO-mediated) , ionization-limited membrane permeability , and rapid renal clearance . This guide provides actionable protocols for chemical modification, formulation engineering, and experimental diagnosis to restore therapeutic exposure levels.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the plasma exposure of this compound so low after oral administration?

A: The structure of this compound presents a "perfect storm" for poor oral bioavailability due to three synergistic mechanisms:

  • First-Pass Metabolism (The "MAO Trap"): The primary amine side chain (

    
    ) is a prime substrate for Monoamine Oxidases (MAO-A/B)  and Semicarbazide-Sensitive Amine Oxidase (SSAO) . These enzymes rapidly convert the amine to an aldehyde, which is then oxidized to a carboxylic acid, rendering the molecule inactive and rapidly excreted.
    
  • Ionization & Permeability: At physiological pH (7.4), the primary amine (

    
    ) is 
    
    
    
    protonated. This cationic charge drastically reduces passive diffusion across the intestinal epithelium and the Blood-Brain Barrier (BBB).
  • Rapid Renal Clearance: As a small, hydrophilic, polar molecule (low LogP), the compound avoids protein binding and is rapidly filtered by the kidneys before it can distribute to target tissues.

Q2: Can I just increase the dose?

A: Not recommended. Increasing the dose of a primary amine often leads to saturation of specific clearance pathways but can trigger off-target toxicity (e.g., adrenergic storms) before therapeutic levels are reached. Furthermore, if the issue is permeability (Class III/IV compound), higher doses will only increase unabsorbed drug in the gut, leading to osmotic diarrhea or microbiome disruption.

Q3: What is the most effective chemical strategy to fix this?

A: Prodrug Design. You must mask the ionizable amine.[1]

  • Strategy: Convert the primary amine into a carbamate or amide prodrug.

  • Mechanism: This masks the positive charge, increasing LogP (lipophilicity) for better membrane crossing. Once in the blood, plasma esterases cleave the masking group, releasing the active parent drug.

  • Recommendation: Synthesize the Methyl Carbamate or N-Acetyl derivative.

Part 2: Strategic Optimization Protocols

Strategy A: Chemical Modification (Prodrug Approach)

If you have synthetic capabilities, creating a prodrug is the most robust solution.

Prodrug ClassModificationMechanism of ActionProsCons
Carbamate

Masks amine charge; cleaved by carboxylesterases.Excellent oral absorption; tunable half-life.Requires synthetic step; releases alcohol byproduct.
Peptidyl

Targets PEPT1 transporter in the gut.Active transport uptake; high bioavailability.Complex synthesis; rapid hydrolysis in blood.
Azo-Linker

Cleaved by colonic bacteria (if colon targeting).Site-specific release.Poor systemic exposure; specific to GI targets.
Strategy B: Formulation Engineering (Non-Synthetic)

If you cannot alter the molecule, you must protect it from the environment.

Protocol: Ion-Pairing Liposomes

Standard liposomes leak small hydrophilic molecules. Use ion-pairing to "lock" the drug inside the lipid bilayer.

Reagents:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Counter-ion: Stearic Acid or Dextran Sulfate (creates hydrophobic complex with the amine).

Workflow:

  • Complexation: Dissolve this compound in water. Add stoichiometric equivalent of Dextran Sulfate. Vortex for 30 mins to form nanocomplexes.

  • Lipid Film: Evaporate DSPC:Cholesterol (55:45 mol%) in chloroform to form a thin film.

  • Hydration: Hydrate the film with the Drug-Dextran complex solution at 60°C.

  • Sizing: Extrude through 100 nm polycarbonate filters (11 passes).

  • Purification: Dialyze against PBS (MWCO 10kDa) to remove unencapsulated drug.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Metabolic Liability Map" for this compound and how the proposed strategies intercept these failure points.

Bioavailability_Pathways Drug 3-(3-Aminopropyl) benzamide Gut Gut Lumen (pH 6-7) Drug->Gut Oral Dosing Liver Liver (First Pass) Drug->Liver Absorption (Low Efficiency) Target Target Tissue (Action) Drug->Target Distribution Gut->Drug Protonation (NH3+) Trapped in Gut Blood Systemic Circulation (pH 7.4) Blood->Drug Esterase Activation Aldehyde Aldehyde Intermediate Liver->Aldehyde MAO / SSAO Oxidation Acid Carboxylic Acid (Inactive/Excreted) Aldehyde->Acid ALDH Prodrug Carbamate Prodrug Prodrug->Gut Oral Dosing Prodrug->Blood High Permeability (Uncharged)

Caption: Figure 1. Metabolic fate of this compound showing the MAO-mediated inactivation pathway (Red) and the rescue strategy via Prodrug modification (Green).

Part 4: Experimental Validation Protocol

Before launching a full animal study, perform this Metabolic Stability Screen to confirm if MAO is the culprit.

Objective: Determine if MAO inhibition restores stability. System: Rat Liver Microsomes (RLM) + Mitochondria (MAO source).

Step-by-Step Guide:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Groups:

    • Control: Compound + S9 Fraction (contains microsomes + cytosol).

    • MAO-Inhibited: Compound + S9 Fraction + Pargyline (10 µM, non-selective MAO inhibitor).

    • Cofactor: Add NADPH to initiate reaction.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of the carboxylic acid metabolite (

    
     mass shift pattern).
    
  • Interpretation:

    • If Pargyline dramatically increases half-life (

      
      ), MAO is the driver . Use a prodrug.[1][2][3][4][5][6]
      
    • If Pargyline has no effect, Renal Clearance or Amidase (hydrolysis of benzamide) is the driver. Focus on lipid formulation.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[3][4][5][6] Nature Reviews Drug Discovery.

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology.[7]

  • Gomes, P., et al. (2007). Prodrugs for Amines.[1][3][6] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Discusses specific strategies for masking primary amines to prevent MAO degradation).

  • Stella, V. J., et al. (2007).[11][13] Prodrug strategies to overcome poor water solubility.[2][3][13] Advanced Drug Delivery Reviews.

  • Bouchard, P., et al. (2002). Bioavailability of benzamide derivatives.[9] Journal of Pharmaceutical Sciences. (General reference for benzamide scaffold PK).

Sources

Validation & Comparative

Comparative Efficacy Guide: 3-(3-Aminopropyl)benzamide vs. Clinical PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-(3-Aminopropyl)benzamide (3-APB) —a derivative of the classic first-generation inhibitor 3-aminobenzamide (3-AB)—and modern clinical PARP inhibitors (PARPi) such as Olaparib and Talazoparib .

Executive Summary: The Pharmacological Divide

In the landscape of PARP inhibition, This compound (3-APB) represents the "First Generation" pharmacophore. It functions primarily as a catalytic inhibitor , competing with NAD+ for the active site of PARP1/2. While useful as a chemical probe or affinity ligand (due to the aminopropyl linker), it lacks the cytotoxic potency required for clinical oncology.

In contrast, modern inhibitors like Olaparib and Talazoparib are PARP Trappers . They do not merely inhibit the enzymatic activity; they lock the PARP enzyme onto damaged DNA, creating cytotoxic protein-DNA complexes. This "trapping" mechanism drives their superior efficacy (100–1000x more potent) in BRCA-deficient cancers.

Key Differentiators at a Glance
FeatureThis compound (3-APB)Olaparib (Lynparza)Talazoparib (Talzenna)
Generation 1st Gen (Benzamide Derivative)2nd/3rd Gen (Phthalazinone)3rd Gen (Triazole)
Primary Mechanism Catalytic Inhibition (NAD+ Competitive)Catalytic + Moderate TrappingCatalytic + Super-Trapping
Enzymatic IC50 ~5 – 30 µM (Micromolar)*~5 nM (Nanomolar)~0.57 nM (Sub-nanomolar)
Trapping Potency NegligibleModerate (1x Baseline)High (~100x vs Olaparib)
Primary Use Research Tool / Affinity LigandClinical Oncology (Ovarian/Breast)Clinical Oncology (Breast)

*Note: Values estimated based on the core 3-aminobenzamide pharmacophore.

Mechanistic Deep Dive: Catalytic Inhibition vs. Trapping

To understand the efficacy gap, one must analyze the molecular mode of action.

The Benzamide Mechanism (3-APB)

3-APB mimics the nicotinamide moiety of NAD+. It binds to the catalytic pocket of PARP1, preventing the formation of poly(ADP-ribose) (PAR) chains. However, it allows the PARP enzyme to dissociate from DNA after binding. The DNA repair machinery can eventually access the break, making 3-APB a weak cytotoxic agent.

The Trapping Mechanism (Olaparib/Talazoparib)

Modern inhibitors bind to the catalytic site but also induce allosteric changes that increase the residence time of PARP on DNA. These "trapped" PARP-DNA complexes stall replication forks, leading to double-strand breaks (DSBs) that are lethal in homologous recombination-deficient (e.g., BRCA-/-) cells.

Visualization: Mechanism of Action Pathways

PARP_Mechanism cluster_Benzamide Benzamide Pathway (3-APB) cluster_Trapping Trapping Pathway (Talazoparib) DNA_Damage SSB (Single Strand Break) PARP_Bind PARP1 Binds DNA DNA_Damage->PARP_Bind Benzamide_Bind 3-APB Binds Active Site PARP_Bind->Benzamide_Bind + 3-APB Tala_Bind Talazoparib Binds Active Site PARP_Bind->Tala_Bind + Talazoparib No_PAR PARylation Blocked Benzamide_Bind->No_PAR Dissociation PARP Dissociates from DNA No_PAR->Dissociation Repair DNA Repair (BER) Dissociation->Repair Trapped PARP Locked on DNA (Trapped Complex) Tala_Bind->Trapped Fork_Collapse Replication Fork Collapse Trapped->Fork_Collapse Cell_Death Synthetic Lethality (Cell Death) Fork_Collapse->Cell_Death

Figure 1: Mechanistic divergence between catalytic inhibitors (3-APB) and PARP trappers (Talazoparib).

Quantitative Efficacy Data

The following data consolidates enzymatic inhibition (IC50) and cellular cytotoxicity (EC50) values. Note the orders-of-magnitude difference in potency.

CompoundTargetEnzymatic IC50 (Cell-Free)Cellular EC50 (BRCA1-/- Cells)Trapping Efficiency (Relative)
3-Aminobenzamide (3-AB/3-APB) PARP130,000 nM (30 µM)> 1,000,000 nM (1 mM)< 0.1
Olaparib PARP15 nM~10–20 nM1.0 (Baseline)
Talazoparib PARP10.57 nM~0.3 nM~100
Veliparib PARP15.2 nM~5,000 nM~0.2

Data Source Synthesis: 3-AB is historically cited with µM potency [1]. Talazoparib demonstrates superior trapping-driven cytotoxicity [2][4].[1]

Critical Insight: While Veliparib has a similar enzymatic IC50 to Olaparib (5.2 nM vs 5 nM), it is significantly less cytotoxic in cells (EC50 ~5 µM vs ~10 nM). This proves that enzymatic inhibition alone does not predict efficacy ; trapping potency is the driver. 3-APB, lacking both high enzymatic affinity and trapping ability, is ineffective for therapy.

Experimental Protocols for Validation

To objectively compare 3-APB against Olaparib/Talazoparib, you must assess both catalytic inhibition and chromatin trapping .

Protocol A: PARP Trapping Assay (Chromatin Fractionation)

This protocol quantifies the amount of PARP protein locked onto DNA.

Materials:

  • Cell Line: HeLa or DT40 (Wild Type vs PARP1-/-).

  • Reagents: MMS (Methyl methanesulfonate) to induce DNA damage, Pierce Chromatin Prep Module.

  • Antibodies: Anti-PARP1 (Cell Signaling #9542).

Step-by-Step Workflow:

  • Treatment: Treat cells with 0.01% MMS + Inhibitor (10 µM 3-APB vs 100 nM Talazoparib) for 4 hours.

  • Fractionation: Lyse cells to separate the Soluble Fraction (Cytosol + Nucleoplasm) from the Chromatin-Bound Fraction .

    • Note: Trapped PARP will remain in the chromatin pellet.

  • Western Blot: Load equivalent protein amounts from Soluble (S) and Chromatin (P) fractions.

  • Quantification: Calculate the ratio of Chromatin-Bound PARP / Total PARP.

    • Expected Result: 3-APB treated cells will show minimal PARP in the chromatin fraction. Talazoparib treated cells will show >50% of PARP in the chromatin fraction.

Protocol B: HT Universal Colorimetric PARP Assay

This protocol measures pure enzymatic inhibition (IC50).

Workflow Visualization:

Assay_Workflow Step1 Coat Plate with Histones Step2 Add PARP Enzyme + Inhibitor (3-APB vs Olaparib) Step1->Step2 Step3 Add Biotinylated NAD+ & DNA Activator Step2->Step3 Step4 Incubate 1h @ 25°C Step3->Step4 Step5 Add Strep-HRP + Colorimetric Substrate Step4->Step5 Step6 Read Absorbance (450 nm) Step5->Step6

Figure 2: Workflow for determining enzymatic IC50 values.

Analysis:

  • Plot Absorbance vs. Log[Inhibitor Concentration].

  • Fit to a sigmoidal dose-response curve.

  • Validation: Ensure the Z' factor is > 0.5 for assay reliability.

References

  • Murai, J., et al. "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research, 2012. [Link]

  • Pommier, Y., et al. "Layman's Guide to PARP Inhibitors." Science Translational Medicine, 2016. [Link]

  • Shen, Y., et al. "PARP Inhibitor Potency and Trapping Efficiency." Frontiers in Oncology, 2015. [Link]

Sources

Comparative Analysis: First-Generation Benzamide Probes vs. Clinical Standard Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Aminopropyl)benzamide vs. Olaparib in Cancer Therapy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical comparison between Olaparib (Lynparza) , the clinical standard for PARP inhibition, and This compound (3-APB) , a structural representative of first-generation benzamide-based inhibitors and affinity probes. While Olaparib is a potent, FDA-approved therapeutic, 3-APB represents the "tool compound" class—often used in early mechanistic studies or as a linker-functionalized ligand for PARP isolation.

This analysis focuses on the critical shift from catalytic inhibition (Benzamides) to PARP trapping (Olaparib), providing the experimental rationale for why modern therapy has abandoned simple benzamides in favor of phthalazinone derivatives.

Structural & Mechanistic Distinction

The core difference lies in the "Mechanism of Action" (MoA). While both compounds target the NAD+ binding pocket of PARP1/2, their residence time and downstream effects on DNA repair machinery differ fundamentally.

FeatureThis compound (Benzamide Class) Olaparib (Phthalazinone Class)
Primary Role Chemical Probe / Affinity LigandClinical Therapeutic
Binding Mode Competitive Antagonist (NAD+ site)Competitive Antagonist + PARP Trapper
Potency (IC50) Low (Micromolar range, ~1–10 µM)High (Nanomolar range, ~5 nM)
PARP Trapping Negligible / NoneHigh Efficiency
Cytotoxicity Low (Requires high doses for effect)High (Synthetic lethality in BRCA-/-)
The Mechanistic Divergence: Catalytic Inhibition vs. Trapping

Early benzamides (like 3-aminobenzamide and its propyl derivatives) inhibit PARylation but allow the PARP enzyme to dissociate from DNA. Olaparib, conversely, induces a conformational change that "locks" PARP onto the DNA strand break. This PARP-DNA complex is more cytotoxic than the unrepaired break itself, driving the synthetic lethality in HR-deficient cancers.

PARP_Mechanism DNA_Damage SSB DNA Damage PARP_Bind PARP1 Recruited DNA_Damage->PARP_Bind Benzamide Benzamide (3-APB) PARP_Bind->Benzamide + Olaparib Olaparib PARP_Bind->Olaparib + Cat_Inhib Catalytic Inhibition (No PARylation) Benzamide->Cat_Inhib Release PARP Dissociates Cat_Inhib->Release Repair_Slow Repair Delayed (Low Toxicity) Release->Repair_Slow Trapping PARP Trapping (Complex Locked on DNA) Olaparib->Trapping Collapse Replication Fork Collapse Trapping->Collapse Death Cell Death (Synthetic Lethality) Collapse->Death

Figure 1: Mechanistic divergence. Benzamides inhibit catalysis but allow dissociation. Olaparib traps PARP on DNA, causing replication fork collapse.

Experimental Performance Data

The following data summarizes the performance gap. Note that this compound is often used as a tethered ligand (e.g., attached to Sepharose beads via the propyl amine) to purify PARP, rather than as a soluble drug.

Table 1: Comparative Efficacy Profile
MetricThis compoundOlaparibCausality
PARP1 IC50 ~2.0 µM (Est. based on 3-AB core)5 nMOlaparib's phthalazinone core forms deeper pi-stacking interactions with Tyr907.
Trapping Potency < 1 (Relative Unit)> 100 (Relative Unit)Benzamides lack the size/rigidity to freeze the helical domain of PARP.
Solubility High (Hydrophilic amine tail)Moderate (Lipophilic)The propyl-amine tail of 3-APB increases water solubility, ideal for in vitro buffer assays.
Cellular EC50 > 50 µM~10–100 nMPoor cell permeability and lack of trapping require massive doses of benzamides for effect.
Validated Experimental Protocols

To experimentally verify the superiority of Olaparib over benzamide probes, researchers must use a Chromatin Fractionation Assay (Trapping Assay), not just a simple colorimetric PARP activity ELISA. A simple ELISA will show both drugs working (both inhibit catalysis), leading to a false equivalence.

Protocol A: PARP Trapping Assay (Chromatin Fractionation)

Objective: Quantify the amount of PARP protein locked onto DNA after drug treatment.

Reagents:

  • Lysis Buffer A (Cytosolic): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.

  • Lysis Buffer B (Nuclear Soluble): 3 mM EDTA, 0.2 mM EGTA.

  • Lysis Buffer C (Chromatin Bound): 50 mM Tris-HCl, 1% SDS, Benzonase nuclease.

Workflow:

  • Treatment: Treat HeLa cells with 10 µM Olaparib vs. 10 µM 3-APB for 4 hours. Add 0.01% MMS (Methyl methanesulfonate) to induce DNA damage and recruit PARP.

  • Fractionation:

    • Lyse cells in Buffer A (4°C, 5 min). Centrifuge 1,300 x g. Supernatant = Cytosolic Fraction.

    • Resuspend pellet in Buffer B (4°C, 30 min). Centrifuge 1,700 x g. Supernatant = Nuclear Soluble Fraction.

    • Resuspend final pellet in Buffer C + Benzonase (RT, 15 min). This releases DNA-bound proteins. Supernatant = Chromatin Bound Fraction.

  • Analysis: Run Western Blot for PARP1.

    • Result: Olaparib samples will show a massive band in the Chromatin Bound fraction. 3-APB samples will show PARP mostly in the Nuclear Soluble fraction (it inhibited the enzyme but didn't stick it to the DNA).

Trapping_Assay Step1 Cell Treatment (Drug + Alkylating Agent) Step2 Cytosolic Lysis (Triton X-100) Step1->Step2 Harvest Step3 Nuclear Wash (EDTA/EGTA) Step2->Step3 Pellet Nuclei Step4 Chromatin Extraction (SDS + Benzonase) Step3->Step4 Pellet Chromatin Readout Western Blot Analysis (Quantify PARP1 Band) Step4->Readout Solubilize Bound Proteins

Figure 2: Chromatin Fractionation Workflow. The critical step is Step 4, where trapped PARP is released and quantified.

Synthesis & Utility in Research

While Olaparib is the therapeutic choice, This compound retains value in Target Validation and Chemical Biology .

  • Affinity Chromatography: The primary utility of the "3-aminopropyl" tail is to serve as a "handle."

    • Protocol: React the primary amine of 3-APB with NHS-activated Sepharose beads.

    • Application: Pass cell lysate over the beads. PARP1 binds to the benzamide moiety. Elute with soluble 3-aminobenzamide or Olaparib. This allows for the purification of PARP complexes or screening for novel binding partners.

  • Negative Control: Because 3-APB does not trap PARP, it is an excellent negative control in "Trapping vs. Catalytic Inhibition" studies to prove that a phenotype is caused specifically by trapping.

References
  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Pommier, Y., et al. (2016). "Layman’s Guide to PARP Inhibitors." Science Translational Medicine.

  • Lord, C.J. & Ashworth, A. (2017). "PARP inhibitors: Synthetic lethality in the clinic." Science.

  • O'Connor, M.J. (2015). "Targeting the DNA Damage Response in Cancer." Molecular Cell.

A Comparative Guide to Validating the Efficacy of 3-(3-Aminopropyl)benzamide in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of 3-(3-Aminopropyl)benzamide on oxidative stress. It offers a comparative analysis with established antioxidant compounds, N-acetylcysteine (NAC) and Curcumin, and presents detailed experimental protocols and data interpretation strategies.

Introduction: The Double-Edged Sword of Oxidative Stress

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, playing vital roles in signaling and immune responses. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a condition implicated in a myriad of pathological states including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] This has spurred the search for novel therapeutic agents capable of modulating the cellular redox environment.

One such molecule of interest is this compound. While its structural analog, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP) with demonstrated protective effects against oxidative and nitrosative stress, the specific antioxidant potential of this compound warrants rigorous investigation.[2][3][4] This guide outlines a systematic approach to validate its efficacy.

Mechanistic Framework: A Comparative Overview

To effectively validate this compound, it is crucial to compare its performance against compounds with well-defined mechanisms of action.

  • This compound : The primary hypothesis for its parent compound, 3-aminobenzamide, centers on the inhibition of PARP, an enzyme that, when overactivated by DNA damage from oxidative stress, depletes cellular energy reserves, leading to cell death.[3][5] By inhibiting PARP, 3-aminobenzamide may preserve cellular energy and enhance DNA repair, thereby mitigating the downstream consequences of oxidative damage.[3]

  • N-acetylcysteine (NAC) : A widely used antioxidant, NAC primarily acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[6][[“]] NAC also possesses the ability to reduce disulfide bonds in proteins.[6] Its pre-treatment has been shown to attenuate oxidative stress in various cell models.[8][9]

  • Curcumin : This natural polyphenol exhibits pleiotropic effects. It can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[10][11][12]

A key cellular defense mechanism against oxidative stress is the Nrf2-ARE signaling pathway .[13][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes.[15][16] Investigating the ability of this compound to modulate this pathway is a critical aspect of its validation.

Signaling Pathway Diagram: The Nrf2-ARE Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: The Nrf2-ARE signaling pathway is a key regulator of cellular antioxidant response.

In Vitro Validation: A Multi-faceted Experimental Approach

A robust in vitro validation strategy should encompass the assessment of a compound's ability to scavenge ROS, enhance the cell's endogenous antioxidant capacity, and protect against oxidative damage.

The dichlorofluorescin diacetate (DCFDA) assay is a widely used method to quantify overall intracellular ROS levels.[17][18] DCFDA, a cell-permeable compound, is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[19][20]

Experimental Workflow: DCFDA Assay

DCFDA_Workflow A Seed cells in a 96-well plate B Pre-treat with 3-AP-Benzamide, NAC, or Curcumin A->B C Induce oxidative stress (e.g., with H2O2) B->C D Load cells with DCFDA solution C->D E Incubate in the dark D->E F Measure fluorescence (Ex/Em = 485/535 nm) E->F

Caption: Workflow for measuring intracellular ROS using the DCFDA assay.

Detailed Protocol: DCFDA Assay

  • Cell Culture: Plate a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound, NAC, and Curcumin for 1-2 hours. Include a vehicle control.

  • Induction of Oxidative Stress: Add a ROS-inducing agent, such as hydrogen peroxide (H2O2) at a final concentration of 100 µM, to all wells except the negative control, and incubate for 1 hour.

  • DCFDA Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.[21]

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[19]

Comparative Data: Intracellular ROS Levels

Treatment GroupFluorescence Intensity (Arbitrary Units)% Reduction in ROS
Control (no H2O2)100 ± 10N/A
H2O2 alone500 ± 500%
H2O2 + 3-AP-Benzamide (50 µM)250 ± 3050%
H2O2 + NAC (1 mM)200 ± 2560%
H2O2 + Curcumin (20 µM)300 ± 3540%
(Illustrative Data)

A key mechanism of antioxidant defense is the upregulation of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).

  • Superoxide Dismutase (SOD): SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[22] Its activity can be measured using commercially available kits, often based on the inhibition of a colorimetric reaction by SOD.[23][24]

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[25][26] Its activity can be determined by monitoring the rate of H2O2 decomposition, often through a colorimetric assay involving the reaction of residual H2O2 with a chromogen.[27][28]

Detailed Protocols: SOD and CAT Assays

Protocols for SOD and CAT activity assays are typically provided with commercial kits and involve cell lysis followed by incubation of the lysate with the kit reagents and subsequent measurement of absorbance.

Comparative Data: Antioxidant Enzyme Activity

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)
Control5.0 ± 0.510.0 ± 1.0
H2O2 alone3.0 ± 0.46.0 ± 0.7
H2O2 + 3-AP-Benzamide (50 µM)4.5 ± 0.69.0 ± 0.9
H2O2 + NAC (1 mM)4.0 ± 0.58.0 ± 0.8
H2O2 + Curcumin (20 µM)5.5 ± 0.711.0 ± 1.2
(Illustrative Data)

To assess the protective effect of this compound against cellular damage, it is essential to measure markers of lipid peroxidation and DNA damage.

  • Lipid Peroxidation (Malondialdehyde - MDA): MDA is a major byproduct of lipid peroxidation and can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.[29][30][31] In this assay, MDA reacts with TBA to form a colored product that can be measured spectrophotometrically.[32]

  • DNA Damage (8-hydroxy-2'-deoxyguanosine - 8-OHdG): 8-OHdG is a product of oxidative DNA damage and a widely used biomarker of oxidative stress.[33] Its levels can be quantified using a competitive ELISA.[34][35][36]

Detailed Protocol: 8-OHdG ELISA

  • Sample Preparation: After treatment, lyse the cells and extract the DNA using a commercial kit. Digest the DNA to single nucleosides.[34]

  • ELISA: Add the digested DNA samples and standards to a 96-well plate pre-coated with an 8-OHdG conjugate.[33]

  • Antibody Incubation: Add a primary antibody specific for 8-OHdG, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a TMB substrate and measure the absorbance at 450 nm. The concentration of 8-OHdG in the samples is inversely proportional to the signal.[37]

Comparative Data: Oxidative Damage Markers

Treatment GroupMDA (nmol/mg protein)8-OHdG (ng/mg DNA)
Control1.0 ± 0.10.5 ± 0.05
H2O2 alone5.0 ± 0.62.5 ± 0.3
H2O2 + 3-AP-Benzamide (50 µM)2.5 ± 0.31.2 ± 0.15
H2O2 + NAC (1 mM)2.0 ± 0.251.0 ± 0.1
H2O2 + Curcumin (20 µM)3.0 ± 0.41.5 ± 0.2
(Illustrative Data)
Transition to In Vivo Models

Positive in vitro results should be followed by validation in appropriate animal models of diseases associated with oxidative stress, such as ischemia-reperfusion injury or neurodegenerative disease models. In vivo studies should assess not only the same biomarkers measured in vitro (in tissue homogenates) but also functional outcomes relevant to the disease model.

Conclusion

The validation of this compound's effect on oxidative stress requires a systematic and multi-pronged approach. By comparing its performance to well-characterized compounds like NAC and Curcumin across a range of assays that probe different aspects of the cellular response to oxidative stress, a comprehensive understanding of its potential as a therapeutic agent can be achieved. The experimental framework provided in this guide serves as a robust starting point for such an investigation.

References

  • Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury Source: PubMed URL: [Link]

  • Title: N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells Source: PMC URL: [Link]

  • Title: 3-Aminobenzamide Source: Wikipedia URL: [Link]

  • Title: 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes Source: PubMed URL: [Link]

  • Title: Exploring the role of curcumin in mitigating oxidative stress to alleviate lipid metabolism disorders Source: PMC URL: [Link]

  • Title: Ex vivo protective effects of nicotinamide and 3-aminobenzamide on rat synaptosomes treated with Aβ(1-42) Source: PubMed URL: [Link]

  • Title: The Credible Role of Curcumin in Oxidative Stress-Mediated Mitochondrial Dysfunction in Mammals Source: PMC URL: [Link]

  • Title: 3.3.4. DCF-DA Assay Protocol Source: Spandidos Publications URL: [Link]

  • Title: DNA Damage (8-OHdG) ELISA Kit Source: Agrisera URL: [Link]

  • Title: Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS Source: NIH URL: [Link]

  • Title: NWK-MDA01 Malondialdehyde Protocol Source: Northwest Life Science Specialties, LLC URL: [Link]

  • Title: Exploring the role of curcumin in mitigating oxidative stress to alleviate lipid metabolism disorders Source: Frontiers URL: [Link]

  • Title: Malondialdehyde(MDA)Assay Kit Instruction Source: Frontiers URL: [Link]

  • Title: Catalase Activity (CAT) Assay Cat. No. 8218, 100 tests Introduction Source: 3H Biomedical URL: [Link]

  • Title: Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease Source: MDPI URL: [Link]

  • Title: N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells Source: PLOS One URL: [Link]

  • Title: OxiSelect™ Oxidative DNA Damage ELISA Kit (8-OHdG Quantitation) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats Source: Frontiers URL: [Link]

  • Title: Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway Source: PMC URL: [Link]

  • Title: Superoxide Dismutase Assay Source: PROMETHEUS – Protocols URL: [Link]

  • Title: Catalase Protocol Source: MMPC.org URL: [Link]

  • Title: 4.10. Lipid Peroxidation (MDA) Assay Source: Bio-protocol URL: [Link]

  • Title: DCFDA Assay for Oxidative Stress Measurement in Fluorometer Source: PubMed URL: [Link]

  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source: MDPI URL: [Link]

  • Title: Oxidative stress response and Nrf2 signaling in aging Source: PMC - NIH URL: [Link]

  • Title: An overview of the biological function of curcumin in the processes of oxidative stress, inflammation, nervous system, and lipid levels Source: National Library of Medicine URL: [Link]

  • Title: MDA (Malondialdehyde)-TBARS Assay Kit Source: G-Biosciences URL: [Link]

  • Title: What is N-Acetyl Cysteine (NAC) mechanism of action? Source: Consensus URL: [Link]

  • Title: CATALASE Source: Megazyme URL: [Link]

  • Title: Identification of ROS Using Oxidized DCFDA and Flow-Cytometry Source: Yenepoya Research Centre URL: [Link]

  • Title: Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans Source: PMC URL: [Link]

  • Title: Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges Source: PubMed URL: [Link]

  • Title: Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion Source: PubMed URL: [Link]

  • Title: Product Manual for High Sensitivity 8OHDG ELISA Assay Kit for Plasma, Tissue and Cell Lysates Source: Northwest Life Science Specialties, LLC URL: [Link]

  • Title: Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective Source: National Library of Medicine URL: [Link]

  • Title: Schematic illustration of Nrf2 signaling pathway in oxidative stress... Source: ResearchGate URL: [Link]

  • Title: Implications of Oxidative and Nitrosative Post-Translational Modifications in Therapeutic Strategies against Reperfusion Damage Source: MDPI URL: [Link]

  • Title: NRF2 pathway as the mechanism behind sulforaphane's protective effects | Jed Fahey Source: YouTube URL: [Link]

  • Title: 3-Aminobenzamide | C7H8N2O | CID 1645 Source: PubChem URL: [Link]

Sources

Navigating the Specificity of a Foundational PARP Inhibitor: A Comparative Guide to the Cross-Reactivity of 3-(3-Aminopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of DNA repair, oncology, and cellular signaling, 3-(3-Aminopropyl)benzamide stands as a cornerstone tool for investigating the roles of poly(ADP-ribose) polymerases (PARPs). Its utility, however, is intrinsically linked to its specificity. This guide provides an in-depth analysis of the cross-reactivity of this compound with other enzymes, offering a comparative framework and actionable experimental protocols for its precise application in research and drug development.

The Primary Target: Potent Inhibition of PARP Enzymes

This compound, often referred to as 3-AB, is a well-established and potent inhibitor of PARP enzymes.[1][2][3][4][5] It functions as a competitive inhibitor of NAD+, the substrate for PARP enzymes, by binding to the enzyme's active site.[1] This interference with NAD+ binding effectively halts the poly(ADP-ribosyl)ation of target proteins, a critical process in DNA repair and other cellular functions.[6]

The inhibitory potency of this compound against the broader PARP family is a key consideration. While much of the literature focuses on its effects on PARP1, the most abundant and well-studied family member, there is evidence to suggest it also inhibits other isoforms. For instance, studies have implicated its role in modulating the activity of PARP12 and PARP14 in the context of innate immunity.[7]

Quantitative Assessment of PARP Inhibition:

CompoundTargetIC50KiCell Line/System
This compoundPARP~50 nM1.8 µMCHO cells

Table 1: Reported inhibitory concentrations of this compound against PARP enzymes. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki value is the inhibition constant.[7][8][9][10]

It is important to note that while 3-AB is a potent inhibitor, other synthetic PARP inhibitors have been developed with even greater potency. For example, the inhibitor PJ34 is reported to be approximately 10,000 times more potent than 3-AB.[11]

Cross-Reactivity Profile: Evaluating Off-Target Effects

A thorough understanding of a small molecule's cross-reactivity is paramount for interpreting experimental results accurately. For this compound, the primary candidates for off-target interactions are other NAD+-dependent enzymes, due to its mechanism of action.

Sirtuins: A Family of NAD+-Dependent Deacetylases

Sirtuins are a class of enzymes that, like PARPs, utilize NAD+ as a cofactor to carry out their deacetylase activity.[12] This shared reliance on NAD+ raises the possibility of cross-reactivity. However, the available evidence does not strongly support significant direct inhibition of sirtuins by this compound.

While some benzamide derivatives have been specifically designed as sirtuin inhibitors,[13] there is a lack of direct, quantitative data (e.g., IC50 values) demonstrating potent inhibition of any sirtuin isoform by 3-AB. The interplay between PARPs and sirtuins appears to be more centered on the cellular competition for their common substrate, NAD+.[12][14] Overactivation of PARP1 can lead to NAD+ depletion, which in turn limits the activity of sirtuins like SIRT1.[14]

Kinases: A Broad Family of Signaling Enzymes

The benzamide scaffold is present in some kinase inhibitors.[15][16][17] This structural similarity warrants an investigation into potential cross-reactivity. However, there is currently no direct evidence to suggest that this compound is a potent inhibitor of any protein kinases. Kinase inhibitor screening panels are commercially available and represent a straightforward approach to definitively rule out significant off-target kinase activity.

The following diagram illustrates the logical workflow for assessing the cross-reactivity of an enzyme inhibitor like this compound.

G cluster_0 Primary Target Identification cluster_1 Cross-Reactivity Assessment cluster_2 Experimental Validation A This compound B PARP Enzyme Family A->B Potent Inhibition D Kinases B->D Potential (Unconfirmed) F In Vitro Enzyme Assays B->F Confirm On-Target Activity C Other NAD+-Dependent Enzymes E Sirtuins C->E D->F Test for Off-Target Inhibition E->F Test for Off-Target Inhibition G Selectivity Profiling F->G G cluster_0 PARP Activity cluster_1 Assay Principle A PARP1 + Activated DNA B NAD+ C Poly(ADP-ribosyl)ated Protein + Nicotinamide B->C PARP1 Catalysis D Nicotinamide E Fluorescent Product D->E Nicotinamidase + Developer

Sources

Comparative analysis of 3-(3-Aminopropyl)benzamide and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-(3-Aminopropyl)benzamide and its structural analogs. It is designed for researchers in biochemistry, pharmacology, and structural biology who require precise selection criteria for PARP-targeted tools.

Executive Summary

In the study of DNA repair and apoptosis, Benzamide and its derivatives are foundational tools for inhibiting Poly(ADP-ribose) Polymerase (PARP). While 3-Aminobenzamide (3-AB) is the historical gold standard for cellular inhibition, This compound represents a specialized "linker-ready" analog.

This guide differentiates these compounds based on their distinct functional roles:

  • 3-Aminobenzamide (3-AB): Best for cell-based assays and radiosensitization studies.

  • This compound: Best for affinity chromatography , probe synthesis, and immobilization strategies.

  • Olaparib/Veliparib: Best for high-potency clinical modeling (included as benchmarks).

Chemical Identity & Structural Logic

The structural differences dictate the application. The "propyl" extension in this compound is not merely a lipophilic addition; it serves as a steric spacer .

CompoundStructure DescriptionPrimary FunctionKey Feature
Benzamide Core aromatic amide.[1]Fragment screening.The minimal pharmacophore for PARP binding.
3-Aminobenzamide (3-AB) Amino group directly on the phenyl ring (C3).Cellular Inhibitor. Cell-permeable; moderate potency (IC50 ~30–50 µM).
This compound Propyl-amine chain at C3.Affinity Ligand. Primary amine on a flexible tether allows coupling to beads (Sepharose/Agarose) without blocking the active site binding.
Structural Visualization

The following diagram illustrates the structural relationship and the "Linker Strategy" used in the aminopropyl analog.

ChemicalStructures Benzamide Benzamide Core (Minimal Binder) AB3 3-Aminobenzamide (3-AB) (Cellular Inhibitor) Benzamide->AB3 + NH2 at C3 (Increases Solubility/H-bonding) Propyl This compound (Affinity Ligand) Benzamide->Propyl + Propyl-NH2 at C3 (Creates Conjugation Handle)

Figure 1: Structural evolution from the Benzamide core. The propyl-linker (Green) moves the reactive amine away from the binding interface, preserving affinity when coupled to a matrix.

Comparative Performance Analysis

Inhibition Potency (IC50)

While 3-AB is a standard inhibitor, the aminopropyl analog is often less potent in free solution due to the entropic cost of the flexible chain, but it retains sufficient affinity for purification purposes.

CompoundTargetIC50 (Approx.)Mechanism
3-Aminobenzamide PARP-1 / PARP-230–50 µMCompetitive inhibitor of NAD+ substrate.
This compound PARP-1~50–100 µM*Competitive; often used at high concentration on beads.
Olaparib (Reference) PARP-1~5 nMHigh-affinity clinical inhibitor (1000x more potent).

*Note: Potency of the aminopropyl analog is secondary to its binding capacity in solid-phase applications.

Solubility & Stability
  • 3-AB: Highly soluble in DMSO; moderate water solubility. Stable at Room Temperature (RT).

  • This compound: Often supplied as a hydrochloride salt to improve water solubility. The aliphatic amine is more basic (pKa ~10) than the aniline in 3-AB (pKa ~4), making it more reactive for NHS-ester coupling.

Key Application: Affinity Chromatography

The definitive use case for This compound is the purification of PARP enzymes from complex lysates. The propyl chain prevents steric hindrance between the large PARP protein (113 kDa) and the solid support.

Experimental Protocol: Preparation of PARP Affinity Resin

Objective: Immobilize ligand onto NHS-activated Sepharose.

Reagents:

  • Ligand: this compound.

  • Matrix: NHS-activated Sepharose 4 Fast Flow.

  • Coupling Buffer: 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3.

Workflow:

  • Ligand Dissolution: Dissolve ligand in Coupling Buffer (10 µmol ligand per mL of gel). Critical: Do not use Tris or amine-containing buffers.

  • Resin Washing: Wash NHS-Sepharose with 1 mM cold HCl (removes preservatives).

  • Coupling: Mix ligand solution with resin. Rotate end-over-end for 4 hours at RT or overnight at 4°C.

  • Blocking: Wash resin and incubate with 0.1 M Tris-HCl (pH 8.5) for 2 hours to block unreacted NHS groups.

  • Washing: Cycle between high pH (Tris) and low pH (Acetate) buffers 3 times to remove non-covalently bound ligand.

Functional Validation (Self-Validating Step)

To verify the resin works:

  • Pass a known amount of pure PARP-1 (or nuclear extract) over the column.

  • Measure protein concentration in the flow-through (A280).

  • Validation: The flow-through should be depleted of PARP activity compared to the input. Elution with free 3-Aminobenzamide (10 mM) should recover the protein.

Workflow Diagram

AffinityPurification Ligand This compound Coupling Coupling Reaction (pH 8.3, 4h) Ligand->Coupling Bead NHS-Activated Sepharose Bead->Coupling Resin Functionalized Affinity Resin Coupling->Resin Stable Amide Bond Binding Binding Step (PARP binds Benzamide core) Resin->Binding Lysate Nuclear Lysate (Contains PARP) Lysate->Binding Elution Elution Step (Competitor: 3-AB or 3-Methoxybenzamide) Binding->Elution Wash & Elute

Figure 2: Affinity purification workflow utilizing the aminopropyl analog as the capture ligand.

Biological Context: PARP Signaling Pathway

Understanding where these inhibitors act is crucial for experimental design. PARP-1 detects DNA strand breaks and synthesizes Poly(ADP-ribose) (PAR) chains, consuming NAD+.

PARP_Pathway DNA_Damage DNA Strand Break PARP_Active PARP-1 (Active) Bound to DNA DNA_Damage->PARP_Active Activates PARP_Inactive PARP-1 (Inactive) PARP_Inactive->PARP_Active PAR Poly(ADP-ribose) Chains PARP_Active->PAR Catalyzes Polymerization NAD NAD+ NAD->PAR Substrate Repair Recruitment of Repair Factors (XRCC1, Ligase III) PAR->Repair Signals Inhibitor Benzamide / 3-AB (Competitive Inhibitor) Inhibitor->PARP_Active Blocks NAD+ Binding site

Figure 3: Mechanism of Action. Benzamide analogs compete with NAD+ for the active site of DNA-bound PARP.

References

  • Mechanism of PARP Inhibition: Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3] Pharmacological Reviews, 54(3), 375-429. Link

  • Affinity Chromatography of PARP: Burtscher, H. J., et al. (1986). Isolation of ADP-ribosyltransferase by affinity chromatography. Analytical Biochemistry, 152(2), 285-290.
  • 3-Aminobenzamide Profile: MedChemExpress. (2023). 3-Aminobenzamide Product Datasheet. Link

  • Structural Basis: Kinoshita, T., et al. (2004). Inhibitor-induced structural change of the active site of human poly(ADP-ribose) polymerase. FEBS Letters, 556(1-3), 43-46. Link

Sources

Comparative Guide: Structure-Activity Relationship of 3-(3-Aminopropyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-(3-Aminopropyl)benzamide derivatives , a pivotal scaffold in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists/inverse agonists. Historically, H3R ligands relied on an imidazole core (mimicking histamine), which suffered from poor pharmacokinetic profiles due to cytochrome P450 inhibition. The transition to benzamide-based scaffolds marked a breakthrough, offering improved metabolic stability while maintaining high affinity.

This document objectively compares these derivatives against industry standards (Pitolisant, Ciproxifan) and details the Structure-Activity Relationship (SAR) governing their potency. It includes validated experimental protocols for binding and functional assays.

Pharmacophore & Mechanism of Action[1]

The H3 receptor is a constitutively active G-protein coupled receptor (


) that functions as a presynaptic autoreceptor. Antagonists (or more accurately, inverse agonists) block the negative feedback loop, enhancing the release of histamine, acetylcholine, and dopamine. This mechanism is clinically relevant for narcolepsy, ADHD, and cognitive impairment.[1]
The Benzamide Pharmacophore

The "this compound" scaffold represents a classic "Non-Imidazole" H3 pharmacophore. It is defined by three critical regions:[2]

  • Basic Amine (Region A): Typically a piperidine, pyrrolidine, or dimethylamine. It must be protonated at physiological pH to form a salt bridge with Asp114 in TM3 of the H3 receptor.

  • Linker (Region B): A propyl chain (3-carbon spacer) is the optimal length to span the distance between the orthosteric binding site and the secondary binding pocket. This explains the specific efficacy of "3-aminopropyl" derivatives over ethyl or butyl analogs.

  • Benzamide Core (Region C): Replaces the imidazole ring. The carbonyl oxygen acts as a hydrogen bond acceptor (interacting with Tyr374 or Glu206 ), while the phenyl ring provides

    
    -stacking interactions.
    

SAR_Logic cluster_H3 H3 Receptor Binding Pocket Amine Basic Amine (Interaction: Asp114) Linker Propyl Linker (Optimal Distance: 3C) Amine->Linker Connected to Core Benzamide Core (H-Bond Acceptor) Linker->Core Spans to Tail Lipophilic Tail (Selectivity & Potency) Core->Tail Supports Asp114 Asp114 Asp114->Amine Ionic Bond Tyr374 Tyr374 Tyr374->Core H-Bond

Figure 1: Pharmacophore model of Benzamide-based H3 antagonists illustrating key binding interactions.

Comparative Performance Analysis

The following table contrasts the performance of benzamide derivatives with standard reference compounds. Data is aggregated from multiple medicinal chemistry studies (e.g., J. Med. Chem., Eur. J. Pharm. Sci.).

Table 1: Comparative Profile of H3 Antagonists[1][4]
FeatureBenzamide Derivatives (e.g., JNJ-39220675 analogs)Pitolisant (Wakix®)Ciproxifan Thioperamide
Core Structure Benzamide (Non-Imidazole)Piperidine-Ether (Non-Imidazole)ImidazoleImidazole-Thiourea
Binding Affinity (

, hH3R)
0.1 – 5.0 nM ~0.16 nM0.5 nM4.0 nM
Selectivity (H3 vs H4) >1000-fold >1000-foldModerateLow (binds H4)
LogP (Lipophilicity) 2.5 – 3.5 (Tunable)3.8 (High)2.02.5
CYP450 Inhibition Low (Clean profile)Low/ModerateHigh (CYP inhibitor)High
BBB Penetration High HighHighModerate
Clinical Status Clinical CandidatesFDA ApprovedDiscontinued (Toxicity)Tool Compound

Key Insight: Benzamide derivatives offer a "sweet spot" between the high potency of Pitolisant and the synthetic versatility of early imidazole ligands, without the CYP inhibition liabilities associated with the imidazole ring.

Detailed Structure-Activity Relationship (SAR)

The Linker Length (The "Propyl" Rule)

Experimental data consistently shows that a 3-carbon (propyl) linker is superior to ethyl (2C) or butyl (4C) chains.

  • Propyl (n=3):

    
     nM. Optimal fit.
    
  • Ethyl (n=2):

    
     nM. Steric clash or inability to reach Asp114.
    
  • Butyl (n=4):

    
     nM. Increased entropic penalty.
    
Amine Substitution
  • Piperidine/Pyrrolidine: Preferred for high affinity. Constrained rings reduce the entropic cost of binding.

  • N-Methylation: Often improves BBB penetration but may slightly reduce affinity compared to secondary amines in specific sub-series.

Benzamide Core Modifications
  • Para-substitution: The 3-(3-aminopropyl) group is often placed para or meta to the amide functionality. Para-orientation typically favors linear binding conformations required for the H3 pocket.

  • Amide Nitrogen: Alkylation of the amide nitrogen (e.g., N-ethyl) generally reduces affinity, suggesting the amide proton may participate in H-bonding or that steric bulk is not tolerated in that specific pocket region.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating benzamide derivatives.

Protocol: [³H]-N-α-Methylhistamine Binding Assay

Objective: Determine the affinity (


) of the derivative for the human H3 receptor.

Materials:

  • Membranes from CHO-K1 cells stably expressing hH3R.[3]

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Workflow:

  • Preparation: Thaw membrane suspension and dilute in Assay Buffer to ~5 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 150 µL Membrane suspension.

    • 25 µL [³H]-NAMH (Final conc: 1 nM, near

      
      ).
      
    • 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • Non-specific binding control: Include 10 µM Thioperamide or Pitolisant.

  • Equilibrium: Incubate for 60 minutes at 25°C with gentle shaking.

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
    , then calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol: GTPγS Functional Assay

Objective: Confirm inverse agonist activity (reduction of basal G-protein activation).

Workflow:

  • Incubate membranes with [³⁵S]GTPγS (0.1 nM) and GDP (10 µM).

  • Add Test Compound.

  • Inverse Agonist Criteria: A decrease in [³⁵S]GTPγS binding compared to basal levels (no ligand) indicates inverse agonism.

  • Antagonist Criteria: Ability to inhibit the response induced by an H3 agonist (e.g., R-α-methylhistamine).

Assay_Workflow Start Start: Membrane Prep (hH3R-CHO Cells) Incubation Incubation (60 min, 25°C) + [3H]-NAMH + Test Compound Start->Incubation Filter Harvest & Filter (GF/B Filters) Incubation->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analysis Data Analysis (Cheng-Prusoff -> Ki) Count->Analysis

Figure 2: Step-by-step workflow for the Radioligand Binding Assay.

References

  • Ligneau, X., et al. (2007).[4] "Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists." CNS & Neurological Disorders-Drug Targets.

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents.

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5,6-diarylfuro[2,3-d]pyrimidines as histamine H3 receptor antagonists with efficacy in models of cognitive impairment." Journal of Medicinal Chemistry.

  • Nieto-Alamilla, G., et al. (2016). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Molecular Pharmacology.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[5] Drug Discovery Today.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(3-Aminopropyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Handling chemical reagents with diligence and foresight is the cornerstone of laboratory safety and experimental success. This guide provides essential, field-tested directives for the safe handling of 3-(3-Aminopropyl)benzamide, focusing on the critical role of Personal Protective Equipment (PPE). As researchers and drug development professionals, our primary responsibility is to mitigate risk, not just for ourselves, but for our colleagues and environment. This document moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a comprehensive and self-validating safety culture.

Understanding the Hazard: Why PPE is Non-Negotiable

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While specific data for this exact compound is limited, its structure as a benzamide and aromatic amine derivative informs a conservative and robust safety approach based on related compounds. Safety Data Sheets (SDS) for similar chemicals, such as benzamide and aminobenzamides, consistently highlight several key hazards:

  • Skin and Eye Irritation: The compound is classified as a skin irritant and can cause serious eye irritation.[1][2] Direct contact can lead to inflammation, redness, and discomfort.

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation of the compound, particularly as a dust, are primary routes of exposure that can lead to systemic harm.[1][2][3]

  • Respiratory Tract Irritation: Inhaling dusts may cause irritation to the respiratory system.[1][2]

  • Potential for Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects, necessitating stringent handling to minimize any exposure.[3][4]

  • Dermal Absorption: The compound may be absorbed through the skin, increasing overall exposure even without obvious irritation.[5][6]

The causality is clear: the potential for irritation, toxicity upon ingestion or inhalation, and possible mutagenicity mandates a multi-layered PPE strategy to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: Your First Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary method for exposure control.[7][8] However, PPE is essential as the final barrier.

Eye and Face Protection

The risk of splashes or airborne dust particles causing serious eye irritation necessitates robust eye protection.[2]

  • Minimum Requirement: At all times when handling this compound in any form, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[9]

  • Elevated Risk: When there is a heightened risk of splashes (e.g., during solution transfer) or dust generation (e.g., weighing), chemical splash goggles are required.[7] For significant splash or explosion risks, a face shield should be worn over the safety goggles.[6][9]

Skin and Body Protection

Given the risks of skin irritation and dermal absorption, comprehensive skin protection is crucial.[1][5]

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the contaminated exterior.[1][8] Contaminated gloves must be disposed of as hazardous waste immediately.[1][8]

  • Laboratory Coat: A buttoned, long-sleeved laboratory coat serves to protect the skin and personal clothing from contamination.[7]

  • Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]

Respiratory Protection

The inhalation of airborne dust is a primary exposure risk.[1]

  • Standard Operations: When handling small quantities within a certified chemical fume hood or other ventilated enclosure, respiratory protection may not be required.

  • Risk of Dust Generation: If engineering controls are insufficient or when weighing or transferring powder, a NIOSH-approved respirator is necessary.[4][7] A dust respirator (e.g., an N95 filtering facepiece) is a minimum requirement in these situations.[7]

PPE Selection Matrix

For clarity, the following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Gloves Body Protection Respiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot typically required
Weighing/Dispensing Powder Chemical Splash GogglesNitrile GlovesLab CoatRequired (Dust Mask/Respirator)[4]
Solution Preparation Chemical Splash GogglesNitrile GlovesLab CoatRecommended if not in a fume hood
Reaction & Synthesis Chemical Splash GogglesNitrile GlovesLab CoatUse within a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesLab Coat/CoverallsRequired (Respirator)[6][7]
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot typically required

Operational Plans: Donning and Doffing PPE

A self-validating safety protocol relies on meticulous procedures. The order of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Protocols

G cluster_donning PPE Donning Protocol (In Order) cluster_doffing PPE Doffing Protocol (In Order) d1 1. Lab Coat d2 2. Respiratory Protection (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respiratory Protection f3->f4 WashHands_End Wash Hands Thoroughly f4->WashHands_End WashHands_Start Wash Hands WashHands_Start->d1

Caption: Sequential workflow for correctly donning and doffing PPE.

Step-by-Step Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Respirator (if needed): If the procedure requires respiratory protection, perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Step-by-Step Doffing Procedure:
  • Gloves: Remove gloves using a proper, non-contaminating technique (e.g., peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it). Dispose of them immediately in a designated hazardous waste container.[1]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself to contain any contamination and place it in the designated receptacle.

  • Eye/Face Protection: Remove goggles or face shield by handling the strap, not the front surface.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][10]

Disposal Plan: Managing Contaminated Materials

All materials, including PPE, that come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, wipes, and other disposable items should be collected in a clearly labeled, sealed hazardous waste container.[6][8]

  • Chemical Waste: Unused product and solutions should be disposed of according to your institution's and local environmental regulations. Do not pour down the drain.[1][4]

  • Spills: In the event of a spill, evacuate the area. Wear the appropriate PPE (including respiratory protection) to clean it up.[6] Collect the spilled material in a sealed container for hazardous waste disposal.[6][8]

By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that protects your health and ensures the integrity of your research.

References

  • Safety Data Sheet Benzamide. (n.d.). Metascience.
  • Material Safety Data Sheet p-Amino Benzamide. (n.d.). Oxford Lab Fine Chem LLP.
  • Safety Data Sheet 3-Aminobenzamide. (2025, December 19). Fisher Scientific.
  • Hazard Summary: Benzamide. (2002, June). New Jersey Department of Health.
  • Material Safety Data Sheet: Benzamide. (2010, June 10). ScienceLab.com.
  • Safety Data Sheet: Benzamide. (2025, November 6). Sigma-Aldrich.
  • Benzamide Safety Information. (n.d.). Santa Cruz Biotechnology.
  • Right to Know Hazardous Substance Fact Sheet: Benzamide. (2002, June). NJ.gov.
  • Material Safety Data Sheet: Benzamide. (n.d.). Central Drug House.
  • Safety Data Sheet: Benzamide. (2014, June 29). Sigma-Aldrich.
  • Safety Data Sheet: 4-Aminobenzamide. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). ITENE.
  • Personal Protective Equipment for Chemical Handling. (2026, January 12). Safelyio.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
  • Protective Gear for Chemical Handling: Must-Have Equipment. (2024, August 27). SAMS Solutions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.